Technical Documentation Center

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione
  • CAS: 59311-79-4

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Pharmacology of Thieno[3,2-c]pyridine-4-thione Derivatives

This technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of thieno[3,2-c]pyridine-4-thione derivatives. It is designed for medicinal chemists and pharmacologists focusin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of thieno[3,2-c]pyridine-4-thione derivatives. It is designed for medicinal chemists and pharmacologists focusing on heterocyclic scaffold optimization.

Executive Summary

The thieno[3,2-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, most notably forming the core of blockbuster antiplatelet prodrugs like Ticlopidine and Clopidogrel . While the tetrahydro- derivatives are well-characterized for P2Y12 antagonism, the 4-thione derivatives (where the C4 carbonyl is replaced by a thiocarbonyl group) exhibit a distinct pharmacological profile.

The 4-thione moiety introduces specific physicochemical changes—primarily increased lipophilicity and "soft" Lewis base character—enhancing membrane permeability and altering binding affinities for metalloenzymes and specific receptors. This guide explores their utility as potent antimicrobial and cytotoxic agents, distinct from their antiplatelet cousins.

Chemical Rationale: The Thione Bioisostere

The transition from a lactam (4-one) to a thiolactam (4-thione) is a classic bioisosteric replacement (


). This modification drastically alters the molecular landscape:
  • Lipophilicity (

    
    ):  The sulfur atom is less electronegative and more polarizable than oxygen, significantly increasing the partition coefficient (
    
    
    
    ). This facilitates passive diffusion across the bacterial cell wall and mammalian cell membranes.
  • Hydrogen Bonding: The

    
     group is a much weaker hydrogen bond acceptor than 
    
    
    
    . However, the
    
    
    (if unsubstituted) becomes a stronger hydrogen bond donor due to the increased acidity of the thioamide proton.
  • Metal Chelation: The "soft" sulfur atom shows higher affinity for "soft" metal ions (e.g.,

    
    , 
    
    
    
    ) found in the active sites of metalloproteases and polymerases, a key mechanism in their antimicrobial and anticancer efficacy.
Visualization: SAR Logic

The following diagram illustrates the core scaffold and the impact of the thione modification.

SAR_Logic Core Thieno[3,2-c]pyridine Scaffold Thione 4-Thione (C=S) Modification Core->Thione Bioisosteric Replacement Lipophilicity Increased LogP (Membrane Permeability) Thione->Lipophilicity Reduced Polarity Chelation Soft Metal Binding (Zn2+, Cu+ Affinity) Thione->Chelation Soft Base Character Activity Enhanced Antimicrobial & Cytotoxic Potency Lipophilicity->Activity Cell Entry Chelation->Activity Enzyme Inhibition

Figure 1: Structure-Activity Relationship (SAR) flow from chemical modification to biological outcome.

Biological Activity Profiles

Antimicrobial Activity

Thieno[3,2-c]pyridine-4-thiones have demonstrated significant bacteriostatic and bactericidal activity, particularly against Gram-positive strains (S. aureus, B. subtilis).

  • Mechanism: The enhanced lipophilicity allows the molecule to penetrate the peptidoglycan layer more effectively than its oxygenated counterpart. Once intracellular, the thione group can interfere with essential metalloenzymes or intercalate with bacterial DNA.

  • Potency: Derivatives often show MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics like Ampicillin against resistant strains.

Anticancer (Cytotoxic) Activity

Unlike the antiplatelet activity of the reduced forms, the oxidized 4-thione derivatives exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver carcinoma).

  • Mechanism:

    • Intercalation: The planar tricyclic system allows for DNA intercalation.

    • Radical Scavenging: The thione moiety can act as a radical scavenger, modulating oxidative stress pathways in cancer cells.

    • Enzyme Inhibition: Inhibition of tyrosine kinases or polymerases via metal chelation at the active site.

Antiplatelet Context

Note: While the tetrahydro derivatives (Clopidogrel) are P2Y12 inhibitors, the 4-thione derivatives are generally not active as antiplatelet agents in their oxidized form. They serve as important synthetic intermediates or metabolic probes but lack the specific steric configuration required for the P2Y12 receptor pocket.

Technical Protocol: Synthesis via Lawesson’s Reagent

The most reliable method to generate the 4-thione derivative is the thionation of the corresponding thieno[3,2-c]pyridin-4-one.

Reagents & Equipment
  • Precursor: Substituted thieno[3,2-c]pyridin-4-one.[1][2][3]

  • Reagent: Lawesson’s Reagent (LR) [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].

  • Solvent: Anhydrous Toluene or Xylene.

  • Atmosphere: Nitrogen or Argon (inert atmosphere is critical).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of the thieno[3,2-c]pyridin-4-one substrate in anhydrous toluene (10 mL/mmol).

  • Addition: Add 0.6–0.8 equivalents of Lawesson’s Reagent. (Note: LR provides two sulfur atoms per molecule; 0.5 eq is theoretically sufficient, but slight excess ensures completion).

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere.
    
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate). The thione product is typically less polar (higher

    
    ) and often yellow/orange compared to the colorless ketone.
    
  • Termination: Reaction typically completes in 2–6 hours. Cool to room temperature.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue will contain the product and LR byproducts (polymers). Purify via column chromatography on silica gel. Caution: Thiones can be sensitive to oxidation; avoid prolonged exposure to silica.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Thieno[3,2-c]pyridin-4-one (Precursor) Reflux Reflux (110°C, 4-6h) Inert Atmosphere Start->Reflux Reagent Lawesson's Reagent (0.6 eq, Toluene) Reagent->Reflux Check TLC Monitoring (Thione has higher Rf) Reflux->Check Purify Column Chromatography (Silica Gel) Check->Purify Complete Product Thieno[3,2-c]pyridine-4-thione (Target) Purify->Product

Figure 2: Synthetic pathway for the thionation of the lactam precursor.

Experimental Validation: Cytotoxicity Assay (MTT)

To validate the biological activity of the synthesized thiones, a standard MTT assay is recommended.

Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with the thieno[3,2-c]pyridine-4-thione derivative at varying concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Control: DMSO (0.1% v/v) as vehicle control.

    • Positive Control:[4] Doxorubicin or 5-Fluorouracil.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis.
    

Data Summary: Comparative Activity

The following table summarizes the general trend observed when converting the 4-one to the 4-thione in this scaffold class.

PropertyThieno[3,2-c]pyridin-4-one (Oxygen)Thieno[3,2-c]pyridin-4-thione (Sulfur)Biological Implication
LogP Lower (More Polar)Higher (Lipophilic) Thione has superior membrane permeability.
H-Bonding Acceptor (Strong)Acceptor (Weak) Thione alters binding pocket specificity.
Cytotoxicity ModerateHigh Thione shows lower

values against tumor lines.
Antimicrobial Low/ModerateHigh Thione is more effective against Gram(+) bacteria.

References

  • RSC Publishing. (2012). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. Organic & Biomolecular Chemistry. Link

  • National Institutes of Health (PMC). (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. Link

  • MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals.[5][6][7][8][9] Link

  • SciSpace. (2023). Input of Isosteric and Bioisosteric Approach in Drug design. Link

  • National Institutes of Health (PubMed). (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Link

Sources

Exploratory

molecular weight and formula of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

This technical guide details the physicochemical properties, structural analysis, and synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (CAS 59311-79-4).[1] [2][3][4][5][6][7][8] Chemical Identity & Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, structural analysis, and synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (CAS 59311-79-4).[1]

[2][3][4][5][6][7][8]

Chemical Identity & Physicochemical Core[1][9]

The molecule is a bicyclic heterocyclic thione, serving as a sulfur-analog to the lactam intermediate found in the synthesis of thienopyridine antiplatelet agents (e.g., Ticlopidine, Clopidogrel).[1]

Molecular Data Matrix[1]
PropertySpecification
Chemical Name 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione
IUPAC Systematic Name 6,7-dihydro-5H-thieno[3,2-c]pyridine-4-thione
CAS Registry Number 59311-79-4
Molecular Formula C₇H₇NS₂
Molecular Weight 169.27 g/mol
Exact Mass 169.0020 g/mol
Physical State Solid (typically yellow/orange crystalline powder)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Sparingly soluble in water.[1]
Storage Inert atmosphere, 2–8°C (Hygroscopic/Oxidation sensitive)
Structural Analysis

The nomenclature "4H,5H,6H,7H" refers to the saturation state of the pyridine ring within the fused system, formally indicating a tetrahydro- backbone.[1] However, due to the thione (C=S) substitution at position 4, the carbon at position 4 does not bear hydrogen atoms.[1]

  • Ring System: Thiophene fused to a piperidine ring (specifically a piperidine-2-thione analog).[1]

  • Fusion Bond: The [3,2-c] designation indicates the fusion occurs between the 3,2-bond of the thiophene and the c-bond (3,4-bond) of the pyridine.[1]

  • Tautomerism: The molecule exhibits thioamide-imidothioic acid tautomerism, though the thione (C=S) form predominates in neutral conditions.[1]

Synthetic Methodology

The most robust route for synthesizing 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is the thionation of its lactam precursor using Lawesson’s Reagent.[1] This method preserves the sensitive thiophene ring while selectively converting the carbonyl to a thiocarbonyl.[1]

Reaction Pathway Diagram[1]

SynthesisPathway Lactam Precursor: 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (C7H7NOS) Intermediate Thiaoxaphosphetane Intermediate Lactam->Intermediate Toluene, Reflux, 110°C Reagent Lawesson's Reagent (Thionation Agent) Reagent->Intermediate Product Target: 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (C7H7NS2) Intermediate->Product - [PhOPS] trimer

Figure 1: Thionation pathway converting the lactam carbonyl to the target thione.[1]

Detailed Experimental Protocol

Objective: Convert 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS 68559-60-4) to 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione.[1]

Reagents & Materials:
  • Precursor: 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (1.0 eq)[1]

  • Thionation Agent: Lawesson’s Reagent (0.6 eq)[1]

  • Solvent: Anhydrous Toluene (10 mL per gram of precursor)

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon[1]
    
Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
     to ensure an inert environment.[1]
    
  • Dissolution: Charge the flask with the lactam precursor and anhydrous toluene. Stir until fully suspended or dissolved.

  • Addition: Add Lawesson’s Reagent (LR) in a single portion.

    • Note: LR is moisture sensitive; handle quickly or in a glovebox.[1]

  • Reflux: Heat the reaction mixture to reflux (

    
    ). Maintain reflux for 2–4 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will typically be less polar (higher

      
      ) and stain distinctively with 
      
      
      
      or Vanillin compared to the starting lactam.[1]
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.[1]

    • Directly load the residue onto a silica gel column.[1]

  • Purification: Elute with a gradient of Dichloromethane/Methanol (98:2 to 95:5).

    • Observation: The thione product is often a bright yellow solid.[1]

  • Validation:

    • 1H NMR (CDCl3): Confirm disappearance of the amide proton shift and slight downfield shift of adjacent methylene protons due to the anisotropy of C=S vs C=O.

    • MS (ESI): Confirm [M+H]+ peak at ~170.0 m/z.[1]

Structural & Metabolic Context[1]

This molecule is a critical scaffold in the study of thienopyridine pharmacophores.[1] The "4-thione" moiety is often investigated for bioisosterism , where replacing the oxygen of a lactam with sulfur can alter lipophilicity, metabolic stability, and hydrogen bonding capacity.[1]

Thienopyridine Class Relationships[1][10][11]

ClassRelations Core Thieno[3,2-c]pyridine Scaffold Lactam Lactam Analog (Metabolic Precursor) Core->Lactam Oxidation Thione Target: 4-Thione Derivative (Bioisostere) Lactam->Thione Thionation (Synthetic) Drugs Antiplatelet Drugs (Ticlopidine, Clopidogrel) Lactam->Drugs N-Alkylation & Functionalization Thione->Drugs Potential Metabolite/Analog

Figure 2: Relationship between the 4-thione target and the broader thienopyridine drug class.[1]

Metabolic Significance

In the metabolism of drugs like Ticlopidine, the thiophene ring undergoes oxidative opening.[1] However, the lactam ring (pyridin-4-one) is a stable metabolite.[1] The 4-thione derivative is less common in vivo but serves as a vital synthetic intermediate for creating fused tricyclic systems or sulfur-containing derivatives for structure-activity relationship (SAR) studies.[1]

References

  • Royal Society of Chemistry (RSC). Lawesson's reagent-initiated domino reaction: synthesis of thieno[3,2-c]pyridinones.[1][2] Organic & Biomolecular Chemistry. Available at: [Link][1]

  • PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine (Lactam Precursor). Available at: [Link]

Sources

Foundational

Therapeutic Potential of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione in Pharmacology

Executive Summary 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (CAS: 59311-79-4) represents a critical sulfur-modified pharmacophore within the thienopyridine class. While its structural congeners—ticlopidine, clopidogrel,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (CAS: 59311-79-4) represents a critical sulfur-modified pharmacophore within the thienopyridine class. While its structural congeners—ticlopidine, clopidogrel, and prasugrel—are established blockbusters in cardiovascular medicine (specifically as P2Y12 receptor antagonists), the 4-thione derivative offers a distinct pharmacological profile driven by the bioisosteric replacement of the carbonyl oxygen with sulfur.

This technical guide analyzes the compound’s dual utility: first, as a potent synthetic intermediate for generating novel bioactive amines and amidines; and second, as a direct therapeutic candidate utilizing the thioamide moiety for hydrogen sulfide (H₂S) donation and specific enzyme inhibition (e.g., PNMT).

Chemical Architecture & Properties

The compound is a bicyclic heterocycle fusing a thiophene ring with a piperidine-thione ring.

PropertySpecificationRelevance
IUPAC Name 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thioneOfficial designation
CAS Number 59311-79-4Unique identifier for procurement
Molecular Formula C₇H₇NS₂High sulfur content (approx. 37.9%)
Molecular Weight 169.27 g/mol Fragment-like, high ligand efficiency potential
Core Scaffold Thieno[3,2-c]pyridinePrivileged structure in GPCR ligands (P2Y12)
Functional Group Cyclic Thioamide (Thiolactam)H-bond donor/acceptor, H₂S donor potential
Bioisosterism: Thione vs. Lactam

The substitution of the carbonyl oxygen (C=O) with sulfur (C=S) fundamentally alters the physicochemical properties:

  • Lipophilicity: The thione is significantly more lipophilic than its lactam counterpart, enhancing blood-brain barrier (BBB) penetration.

  • Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor but a stronger van der Waals interactor, potentially altering binding affinity in hydrophobic pockets of enzymes like Phenylethanolamine N-methyltransferase (PNMT).

  • Reactivity: The thioamide carbon is more electrophilic, facilitating nucleophilic attacks for further functionalization.

Synthetic Methodology

The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is typically achieved via the thionation of the corresponding lactam (4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one).

Protocol: Thionation using Lawesson’s Reagent

Objective: Convert the lactam carbonyl to a thione.

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one (1.0 eq)

  • Lawesson’s Reagent (0.5 - 0.6 eq)

  • Solvent: Anhydrous Toluene or Xylene

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting lactam in anhydrous toluene under an inert

    
     atmosphere.
    
  • Addition: Add Lawesson’s Reagent in a single portion. The mixture will turn heterogeneous.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. The thione often precipitates or can be isolated by solvent evaporation.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield yellow crystals.

Visualization: Synthesis Pathway

SynthesisPathway Lactam Lactam Precursor (C=O) Intermediate Thiaoxaphosphetane Intermediate Lactam->Intermediate Toluene, 110°C Lawessons Lawesson's Reagent (Thionation Agent) Lawessons->Intermediate Thione Target Thione (C=S) Intermediate->Thione - [PhPOS]n

Caption: Conversion of the lactam core to the target thione via Lawesson's Reagent-mediated oxygen-sulfur exchange.

Pharmacological Mechanisms & Therapeutic Potential

P2Y12 Receptor Antagonism (Cardiovascular)

The thieno[3,2-c]pyridine scaffold is the backbone of antiplatelet therapy. While drugs like Clopidogrel are prodrugs requiring metabolic activation (oxidation of the thiophene ring), the 4-thione derivative represents a modification of the pyridine ring.

  • Mechanism: Potential direct interaction with the P2Y12 receptor or modulation of the metabolic pathway.

  • Utility: Research suggests that modifying the pyridine ring (e.g., C4 substitution) can prevent the formation of toxic metabolites associated with the classic activation pathway of ticlopidine.

PNMT Inhibition (Neurology/Hypertension)

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine to epinephrine.

  • Relevance: Inhibitors of PNMT are therapeutic targets for hypertension and stress-related disorders.

  • Thione Role: Studies indicate that tetrahydrothieno[3,2-c]pyridines act as isosteres for tetrahydroisoquinolines (known PNMT inhibitors). The thione moiety enhances lipophilicity, potentially improving CNS access to central adrenergic neurons.

H₂S Donation (Cytoprotection)

Thioamides are emerging as slow-releasing donors of Hydrogen Sulfide (H₂S), a gasotransmitter.

  • Mechanism: Hydrolysis or oxidative desulfuration of the C=S bond releases H₂S.

  • Therapeutic Effect: H₂S provides vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury. The 4-thione could serve as a "smart" drug, releasing H₂S specifically under conditions of oxidative stress.

Visualization: Pharmacological Interaction Network

PharmaNetwork Compound 4H,5H,6H,7H-thieno[3,2-c] pyridine-4-thione P2Y12 P2Y12 Receptor (Platelets) Compound->P2Y12 Scaffold Affinity PNMT PNMT Enzyme (Adrenal/CNS) Compound->PNMT Bioisosteric Binding H2S H2S Release (Vasculature) Compound->H2S Oxidative Hydrolysis Antiplatelet Inhibit Aggregation P2Y12->Antiplatelet BP_Control Reduce Epinephrine Synthesis PNMT->BP_Control Cytoprotection Vasodilation & Anti-inflammation H2S->Cytoprotection

Caption: Multitarget potential of the thione scaffold spanning cardiovascular and neurological systems.

Experimental Protocols for Validation

In Vitro PNMT Inhibition Assay

To validate the efficacy of the thione as a PNMT inhibitor:

  • Enzyme Source: Recombinant human PNMT or bovine adrenal medulla homogenate.

  • Substrate: Phenylethanolamine (substrate) and S-adenosyl-L-[methyl-3H]methionine (SAM, cofactor).

  • Incubation: Incubate enzyme + thione (0.1 nM – 100 µM) + substrates at 37°C for 30 mins.

  • Termination: Stop reaction with borate buffer (pH 10).

  • Extraction & Measurement: Extract the product (radioactive N-methylphenylethanolamine) into toluene/isoamyl alcohol. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     relative to control (no inhibitor).
    
Platelet Aggregation Assay (Born Method)
  • Sample: Citrated human platelet-rich plasma (PRP).

  • Induction: Pre-incubate PRP with the thione (1–100 µM) for 5 mins. Add ADP (5–10 µM) to induce aggregation.

  • Measurement: Monitor light transmission using an aggregometer.

  • Endpoint: % Inhibition of maximal aggregation compared to vehicle control.

Conclusion

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is a versatile pharmacophore. While historically viewed as a synthetic intermediate, its thioamide functionality positions it as a promising candidate for H₂S-releasing therapeutics and CNS-penetrant enzyme inhibitors . Researchers should prioritize exploring its metabolic stability and specific affinity for the P2Y12 and alpha-2 adrenergic receptors.

References

  • Sigma-Aldrich. 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione Product Specification.Link

  • ChemicalBook. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Synthesis and Derivatives.Link

  • National Institutes of Health (PMC). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines as Inhibitors of Phenylethanolamine N-Methyltransferase.Link

  • Royal Society of Chemistry. Lawesson's reagent-initiated domino reaction: synthesis of thieno[3,2-c]pyridinones.[1]Link

  • MDPI Molecules. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis.Link

Sources

Exploratory

The Metabolic Gauntlet: A Technical Guide to the Mechanism of Action of Thienopyridine-4-Thione Compounds as P2Y12 Receptor Antagonists

Abstract This technical guide provides an in-depth exploration of the mechanism of action of thienopyridine-based antiplatelet agents, with a specific focus on the generation and activity of their thiol-containing active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of thienopyridine-based antiplatelet agents, with a specific focus on the generation and activity of their thiol-containing active metabolites. Thienopyridines, a cornerstone in the prevention of atherothrombotic events, are prodrugs that undergo a complex metabolic activation process to exert their therapeutic effects. This document will dissect the enzymatic cascade responsible for this transformation, elucidate the molecular interactions between the active metabolite and its target, the P2Y12 receptor, and detail the downstream consequences for platelet function. Furthermore, we will present detailed protocols for key in vitro assays used to characterize the activity of these compounds, providing researchers and drug development professionals with a comprehensive resource for their own investigations.

Introduction: The Prodrug Strategy of Thienopyridines

Thienopyridines are a class of oral antiplatelet drugs indispensable in the management of cardiovascular diseases.[1][2] Administered as inactive prodrugs, their therapeutic efficacy is entirely dependent on their conversion to an active metabolite within the body.[3][4] This metabolic activation is a critical, multi-step process primarily occurring in the liver.[5][6] The active metabolite is a thiol-containing compound that selectively and irreversibly inhibits the P2Y12 receptor on the surface of platelets.[1][3] This irreversible antagonism is the linchpin of their antiplatelet effect, preventing adenosine diphosphate (ADP)-mediated platelet activation and aggregation for the lifespan of the platelet.[4] Prominent members of this class include clopidogrel and prasugrel, which, despite sharing a common mechanism of action, exhibit significant differences in their metabolic activation pathways, influencing their clinical profiles.[5][6][7]

The Bioactivation Cascade: From Prodrug to Potent Inhibitor

The journey from an orally administered thienopyridine to its active, thiol-containing form is a fascinating example of metabolic pharmacology. This biotransformation is primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver, although other enzymes such as esterases also play a crucial role, particularly in the case of prasugrel.[6][7]

Two-Step Oxidation: The Path to Activity

The metabolic activation of thienopyridines generally follows a two-step oxidative process:

  • Formation of a Thiolactone Intermediate: The initial step involves the oxidation of the thiophene ring of the parent drug, leading to the formation of a 2-oxo-thienopyridine derivative. This intermediate then tautomerizes to form a more stable thiolactone. For clopidogrel, this step is catalyzed by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19.[4] In contrast, prasugrel is first rapidly hydrolyzed by esterases (primarily intestinal carboxylesterase 2) to an intermediate thiolactone metabolite.[6][7] This initial hydrolysis makes prasugrel's activation more efficient and less dependent on certain polymorphic CYP enzymes compared to clopidogrel.

  • Hydrolytic Opening to the Active Thiol: The intermediate thiolactone undergoes a second oxidative step, catalyzed by CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4 for clopidogrel, and primarily CYP3A4 and CYP2B6 for prasugrel), which leads to the hydrolytic opening of the thiolactone ring.[4][5] This crucial step generates the active metabolite, a highly reactive thiol-containing molecule. The most plausible mechanism involves the formation of a sulfenic acid intermediate which is then reduced to the active thiol.[8][9]

It is important to note that a significant portion of the administered clopidogrel dose (approximately 85%) is diverted to an inactive carboxylic acid derivative by carboxylesterase-1, representing a major competing and inefficient pathway.[4]

The Active Moiety: A Reactive Thiol

The final active metabolite possesses a free thiol (-SH) group, which is the key functional group responsible for its pharmacological activity. This thiol group is highly reactive and is the "warhead" that covalently binds to the P2Y12 receptor.

Diagram of Metabolic Activation Pathway

Metabolic Activation of Thienopyridines Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel (Intermediate) Clopidogrel->Oxo_Clopidogrel CYP1A2, CYP2B6, CYP2C19 Inactive_Metabolite Inactive Carboxylic Acid Derivative Clopidogrel->Inactive_Metabolite Carboxylesterase-1 (~85% of dose) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP2B6, CYP2C9, CYP2C19, CYP3A4 Prasugrel Prasugrel (Prodrug) Thiolactone_Prasugrel Thiolactone Metabolite Prasugrel->Thiolactone_Prasugrel Carboxylesterases (e.g., CES2) Thiolactone_Prasugrel->Active_Metabolite CYP3A4, CYP2B6

Caption: Metabolic activation pathways of clopidogrel and prasugrel.

The Target: The Platelet P2Y12 Receptor

The molecular target of the active thiol metabolite of thienopyridines is the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[5] The P2Y12 receptor plays a pivotal role in ADP-mediated platelet activation and is central to the process of thrombosis.[3]

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon binding of its endogenous ligand, ADP, the P2Y12 receptor undergoes a conformational change that activates the Gi protein. This activation leads to a cascade of intracellular events, including:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Consequences of Reduced cAMP: Lowered cAMP levels result in reduced activity of protein kinase A (PKA). PKA normally phosphorylates a number of proteins that suppress platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP). Therefore, inhibition of the P2Y12 receptor leads to sustained VASP phosphorylation, a key biomarker of P2Y12 inhibition.[10][11]

  • PI3K Activation: The βγ subunits of the activated Gi protein can also activate phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.

This signaling cascade ultimately leads to the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.

Diagram of P2Y12 Receptor Signaling Pathway

P2Y12 Signaling Pathway cluster_inhibition Thienopyridine Action cluster_activation Normal Platelet Activation Thienopyridine Active Thiol Metabolite P2Y12 P2Y12 Receptor Thienopyridine->P2Y12 Irreversible Inhibition Gi Gi Protein P2Y12->Gi ADP ADP ADP->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↑ VASP (unphosphorylated) PKA->VASP GPIIbIIIa ↑ GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Simplified P2Y12 receptor signaling pathway and its inhibition.

Covalent Modification of the P2Y12 Receptor

The active thiol metabolite of thienopyridines forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor. This irreversible binding permanently inactivates the receptor, preventing ADP from binding and initiating the downstream signaling cascade. Because platelets lack the machinery to synthesize new proteins, the effect of thienopyridines lasts for the entire lifespan of the platelet (approximately 7-10 days).[4]

Quantitative Assessment of Thienopyridine Activity

The potency and efficacy of thienopyridine compounds are assessed using a variety of in vitro assays. These assays are crucial for drug discovery and development, as well as for monitoring patient response to therapy.

ParameterDescriptionTypical Values for Thienopyridine Active Metabolites
IC₅₀ (Platelet Aggregation) The concentration of the inhibitor that reduces ADP-induced platelet aggregation by 50%.Varies depending on the specific compound and assay conditions, but generally in the nanomolar to low micromolar range.
Kᵢ (Receptor Binding) The inhibition constant, representing the affinity of the inhibitor for the P2Y12 receptor.Typically in the nanomolar range, indicating high affinity.
k_inact_ (Inactivation Rate) The rate constant for the irreversible inactivation of the P2Y12 receptor.This parameter, along with Ki, provides a more complete picture of the covalent inhibitor's potency.

Note: Specific values for Kᵢ and k_inact_ are often determined through specialized kinetic studies and may not be as widely reported as IC₅₀ values.

Experimental Protocols for Assessing Thienopyridine Activity

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Diagram of LTA Workflow

LTA Workflow Blood Whole Blood (Citrated) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) Centrifuge1->Centrifuge2 Aggregometer Aggregometer Cuvette PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer Set 100% Transmission Incubate Incubation with Test Compound Aggregometer->Incubate Add_Agonist Add Agonist (e.g., ADP) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Data Aggregation Curve Measure->Data

Caption: Workflow for Light Transmission Aggregometry (LTA).

Detailed LTA Protocol:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[12]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) in the supernatant.[12]

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[12]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

    • Use PPP to set the 100% light transmission baseline.[12]

    • Add the test compound (thienopyridine active metabolite) or vehicle control to the PRP and incubate for a specified time.

    • Initiate platelet aggregation by adding an agonist, such as ADP (typically 5-20 µM).

    • Record the change in light transmission over time to generate an aggregation curve.

  • Data Analysis: Determine the maximal aggregation percentage and the area under the curve (AUC) for each sample. Calculate the IC₅₀ value for the test compound.[13]

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay specifically assesses the phosphorylation state of VASP, a downstream marker of P2Y12 receptor inhibition.

Detailed VASP Assay Protocol:

  • Blood Collection: Collect whole blood in citrated tubes.

  • Incubation:

    • In separate tubes, incubate whole blood with:

      • Prostaglandin E1 (PGE1) alone (positive control for VASP phosphorylation).[14]

      • PGE1 plus ADP (to assess the extent of P2Y12 inhibition).[14]

      • The test compound followed by PGE1 and ADP.

  • Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane to allow antibody entry.[14]

  • Immunostaining: Incubate the cells with a fluorescently labeled primary antibody specific for phosphorylated VASP (P-VASP).[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of P-VASP in the platelet population.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP treated samples. A higher PRI indicates greater P2Y12 receptor inhibition.[11]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of the inhibitor's affinity (Kᵢ).

Detailed Radioligand Binding Assay Protocol:

  • Membrane Preparation: Prepare platelet membranes from isolated platelets or from cells expressing the human P2Y12 receptor.[15][16]

  • Assay Setup: In a 96-well plate, combine:

    • Platelet membranes.

    • A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-2MeSADP).[17]

    • Increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[15][16]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[15][16]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[18]

Conclusion

The mechanism of action of thienopyridine-4-thione compounds is a testament to the intricate interplay between metabolic activation and targeted receptor antagonism. As prodrugs, their journey from administration to therapeutic effect is a carefully orchestrated series of enzymatic transformations, culminating in a highly reactive thiol metabolite that irreversibly silences the P2Y12 receptor. This covalent modification effectively decouples the platelet from a key pro-thrombotic signaling pathway, providing potent and long-lasting antiplatelet effects. A thorough understanding of this mechanism, from the nuances of CYP-mediated metabolism to the specifics of receptor-ligand interactions, is paramount for the development of next-generation antiplatelet therapies with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for researchers to further unravel the complexities of thienopyridine pharmacology and to drive innovation in the field of cardiovascular medicine.

References

  • Stago's VASP Assay Used For P2Y12 Biomarker Studies. (2010). Business Wire. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026). Oreate AI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • VASP/P2Y12. Biocytex. [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • Hagihara, K., Kazui, M., Kurihara, A., Farid, N. A., & Ikeda, T. (2010). Proposed metabolic pathway from the thiolactone of prasugrel to the pharmacologically active metabolite via a sulfenic acid intermediate. Drug Metabolism and Disposition, 38(3), 435-442. [Link]

  • Laine, M., Paganelli, F., & Bonello, L. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. [Link]

  • Fritsma, G. (2017). What is VASP-P?. The Fritsma Factor. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. PubMed. [Link]

  • Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. ResearchGate. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). LinkedIn. [Link]

  • Dangi, A. S., Soni, M., & Gupta, S. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 8-16. [Link]

  • Thienopyridine. Wikipedia. [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis Online. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. [Link]

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. [Link]

  • Metabolic pathways for the transformation of thienopyridines to their active metabolites. ResearchGate. [Link]

  • Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. PubMed. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [Link]

  • P2Y12 inhibitors: thienopyridines and direct oral inhibitors. PubMed. [Link]

  • Platelet P2Y12 receptor inhibition by thienopyridines: status and future. PubMed. [Link]

  • Platelet Aggregation - Plavix Sensitivity. Machaon Diagnostics. [Link]

  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed. [Link]

  • Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. PMC. [Link]

  • Area under the curve analysis of platelet light-transmission aggregometry curves in patients on P2Y12 inhibitors. American Journal of Clinical Pathology. [Link]

  • Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. MDPI. [Link]

  • Mechanism of action of thienopyridine drugs. ResearchGate. [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. MDPI. [Link]

  • Agonist-bound structure of the human P2Y12 receptor. PMC. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • DOT Language. Graphviz. [Link]

  • A new mechanism of action of thienopyridine antiplatelet drugs - A role for gastric nitrosthiol metabolism?. Atherosclerosis. [Link]

  • Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. ClinPGx. [Link]

  • The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. PubMed. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Semantic Scholar. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step reaction conditions for thieno[3,2-c]pyridine-4-thione

[1] Executive Summary This application note details the synthetic protocol for thieno[3,2-c]pyridine-4(5H)-thione , a critical bioisostere of isoquinoline-1-thiones used in the development of kinase inhibitors and potass...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthetic protocol for thieno[3,2-c]pyridine-4(5H)-thione , a critical bioisostere of isoquinoline-1-thiones used in the development of kinase inhibitors and potassium channel blockers. The core transformation involves the selective thionation of the lactam precursor, thieno[3,2-c]pyridin-4(5H)-one, using Lawesson’s Reagent .

While phosphorus pentasulfide (


) has historically been used for such transformations, this guide prioritizes Lawesson’s Reagent due to its superior solubility, milder reaction conditions, and cleaner workup profile, which preserves the integrity of the thiophene ring system.
Key Reaction Parameters
ParameterCondition
Substrate Thieno[3,2-c]pyridin-4(5H)-one
Reagent Lawesson's Reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)
Stoichiometry 0.55 – 0.60 equivalents (per carbonyl group)
Solvent Anhydrous Toluene (Primary) or Xylene (Secondary for higher

)
Temperature Reflux (

)
Time 2 – 6 Hours (TLC monitoring required)
Yield Expectation 75% – 90%

Retrosynthetic Logic & Mechanism

The synthesis relies on the conversion of the carbonyl oxygen to sulfur. The driving force is the formation of the strong phosphorus-oxygen bond in the byproduct, replacing the weaker phosphorus-sulfur bond.

Mechanistic Pathway[4][5]
  • Dissociation: Lawesson's Reagent (dimer) dissociates in hot solvent to form two reactive dithiophosphine ylide monomers.

  • Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the lactam carbonyl to form a four-membered thiaoxaphosphetane intermediate.

  • Cycloreversion: The ring collapses to release the stable P=O byproduct and the desired thione.

ReactionScheme Precursor Thieno[3,2-c]pyridin-4(5H)-one (Lactam) Intermediate Thiaoxaphosphetane Intermediate Precursor->Intermediate + 0.55 eq Reagent [2+2] Cycloaddition Reagent Lawesson's Reagent Toluene, Reflux Product Thieno[3,2-c]pyridine-4(5H)-thione (Thione) Intermediate->Product Cycloreversion - (ArPOS)n Byproduct

Caption: Mechanistic flow from lactam precursor to thione product via the active ylide species.

Detailed Experimental Protocol

Preparation of Starting Material (Context)

Note: If the lactam precursor is not commercially available, it is typically synthesized via the Eloy and Deryckere thermal cyclization of (2E)-3-(2-thienyl)-2-propenoyl azide or its brominated derivatives [1].

Thionation Protocol

Safety Warning: Lawesson's Reagent releases


 (highly toxic) upon contact with moisture and has a potent stench. All operations must be performed in a well-ventilated fume hood.
Materials:
  • Substrate: Thieno[3,2-c]pyridin-4(5H)-one (1.0 eq, e.g., 1.51 g, 10 mmol).

  • Reagent: Lawesson’s Reagent (0.6 eq, 2.42 g). Note: 0.5 eq is stoichiometric, but a slight excess ensures conversion.

  • Solvent: Anhydrous Toluene (30 mL, ~3 mL/mmol).

  • Inert Gas: Nitrogen or Argon balloon.

Step-by-Step Procedure:
  • Setup:

    • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Cap the condenser with a rubber septum and insert a nitrogen inlet needle to maintain an inert atmosphere.

  • Addition:

    • Charge the RBF with the lactam substrate (1.51 g, 10 mmol).

    • Add anhydrous Toluene (30 mL).

    • Add Lawesson’s Reagent (2.42 g, 6 mmol) in a single portion. The mixture will likely be a suspension initially.

  • Reaction:

    • Place the flask in a pre-heated oil bath set to

      
       (for Toluene reflux).
      
    • Stir vigorously. The suspension should clear as the reaction progresses and the temperature rises, eventually turning into a clear, often yellow-orange or reddish solution.

    • Monitor: Check TLC after 2 hours.

      • Eluent: 5% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes.

      • Visualization: UV (254 nm). The thione product is typically less polar (higher

        
        ) than the lactam and may appear as a distinct yellow spot.
        
  • Workup:

    • Once the starting material is consumed (typically 3–4 hours), remove the flask from heat and allow it to cool to room temperature.

    • Option A (Precipitation): In some cases, the thione crystallizes upon cooling. If a solid forms, filter it, wash with cold toluene, and dry.

    • Option B (Chromatography - Recommended): If no precipitate forms or for higher purity:

      • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Toluene.

      • The residue will contain the product and the polymeric phosphorus byproduct.

      • Adsorb the residue onto silica gel or dissolve in a minimum amount of DCM.

  • Purification:

    • Perform Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       5% MeOH in DCM or 20% 
      
      
      
      50% EtOAc in Hexanes.
    • Collect the fractions containing the product (yellow solid).

  • Characterization Expectations:

    • Appearance: Yellow crystalline solid.

    • Melting Point: ~89–91 °C (for tetrahydro analog); aromatic analogs typically show higher MPs (>200 °C dec).

    • 1H NMR (DMSO-d6): Look for the downfield shift of the N-H proton (often >12 ppm) and the adjacent C-H protons compared to the lactam, due to the anisotropy of the C=S bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed ReagentUse fresh Lawesson's Reagent. It degrades with moisture. Increase eq to 0.7.
Substrate Insolubility Toluene not polar enoughSwitch solvent to Anhydrous 1,4-Dioxane or Xylene (higher boiling point).
Product Decomposition Prolonged heatingThiones can be sensitive. Stop reaction immediately upon consumption of SM. Do not reflux overnight unnecessarily.
Stench Sulfur byproductsQuench glassware in a bleach bath (hypochlorite oxidizes sulfur compounds) before removing from the hood.

Alternative Protocol: (Phosphorus Pentasulfide)

Use this only if Lawesson's Reagent fails or for cost-reduction on large scale.

  • Solvent: Pyridine (used as both solvent and base) or Xylene with HMDO (Hexamethyldisiloxane).

  • Conditions: Reflux for 4–12 hours.

  • Workup: Requires careful quenching with water/bicarbonate to decompose excess

    
    , often resulting in a messy emulsion.
    
  • Why avoid: Lower yields and difficult purification compared to Lawesson's method [2].

Workflow Diagram

Workflow Start Start: Dry Lactam Substrate Mix Add Lawesson's Reagent (0.6 eq) Add Toluene Start->Mix Reflux Reflux (110°C) under N2 Time: 2-4 Hours Mix->Reflux Check TLC Check (SM consumed?) Reflux->Check Check->Reflux No Workup Evaporate Solvent Flash Chromatography Check->Workup Yes End Isolate Yellow Solid (Thieno[3,2-c]pyridine-4-thione) Workup->End

Caption: Operational workflow for the thionation process.

References

  • Eloy, F., & Deryckere, A. (1970). Bulletin des Sociétés Chimiques Belges, 79, 301. (Classic thermal synthesis of thienopyridinones).
  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Ohta, S., et al. (1993). Synthesis and Application of Thieno[3,2-c]pyridines. Chemical & Pharmaceutical Bulletin, 41(8).
  • Sigma-Aldrich. Product Specification: 4H,5H,6H,7H-Thieno[3,2-c]pyridine-4-thione.[2][3]

Sources

Application

solubility of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione in organic solvents

Executive Summary The compound 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (hereafter referred to as TP-Thione ) is a critical heterocyclic intermediate and potential impurity associated with the synthesis of thienopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (hereafter referred to as TP-Thione ) is a critical heterocyclic intermediate and potential impurity associated with the synthesis of thienopyridine antiplatelet drugs (e.g., Ticlopidine, Clopidogrel, Prasugrel). Structurally, it is the thiolactam analog of the well-characterized Ticlopidine Impurity B (the lactam).

Unlike its oxygenated counterpart, the solubility profile of TP-Thione is governed by the lipophilic nature of the thiocarbonyl (C=S) group and its potential for thione-thiol tautomerism. This guide provides a theoretical solubility matrix, a validated protocol for quantitative determination, and strategic solvent selection for purification.

Key Takeaway: TP-Thione exhibits significantly lower aqueous solubility and higher affinity for chlorinated and aromatic solvents compared to its lactam analog.

Chemical Context & Theoretical Profile

To design effective solubility experiments, we must first analyze the physicochemical drivers of the molecule.

Structural Analysis
  • Core Scaffold: Thiophene ring fused to a tetrahydropyridine ring.

  • Functional Group: Cyclic Thioamide (Thiolactam).

  • Tautomerism: Exists in equilibrium between the Thione (predominant in neutral solution/solid) and Thiol (favored in basic conditions) forms.

FeatureLactam Analog (Impurity B)[1]TP-Thione (Target) Impact on Solubility
H-Bond Acceptor Strong (C=O)Weak (C=S) Reduced solubility in water/alcohols.
H-Bond Donor Strong (N-H)Strong (N-H) Maintains solubility in polar aprotic solvents.
Lipophilicity (LogP) ~0.9 (Est.)[2]~1.5 - 1.9 (Est.) Increased solubility in DCM, Toluene.
Polarity HighModerate Shift from aqueous to organic affinity.
Predicted Solubility Matrix

Based on structure-property relationships (SPR) of similar thiolactams.

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Extraction, Chromatography
Polar Aprotic DMSO, DMFHigh (>100 mg/mL) Stock Solutions, Assays
Aromatic TolueneModerate (10-50 mg/mL) Recrystallization (Hot)
Alcohols Methanol, EthanolModerate (5-30 mg/mL) Recrystallization (Anti-solvent)
Ethers THF, MTBEModerate/Low Washing
Aqueous Water (pH 7)Very Low (<0.1 mg/mL) Anti-solvent
Alkanes Hexane, HeptaneInsoluble Impurity rejection

Experimental Protocols

Since specific pharmacopeial solubility data for TP-Thione is sparse, the following protocols are required to generate definitive data for your specific batch.

Protocol A: Kinetic Solubility Screen (Visual)

Use this rapid method for solvent selection during process development.

Reagents: TP-Thione (Solid), various solvents (HPLC Grade). Equipment: 4mL glass vials, vortex mixer, water bath (50°C).

  • Weigh 10 mg of TP-Thione into a clear glass vial.

  • Add solvent in aliquots starting with 100 µL (High solubility target).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particles Remain: Add solvent to reach 0.5 mL (20 mg/mL target).

    • Still Insoluble: Add solvent to reach 1.0 mL (10 mg/mL target).

    • Heat: If insoluble at RT, heat to 50°C to assess temperature dependence (crucial for recrystallization).

Protocol B: Thermodynamic Solubility Determination (HPLC)

The Gold Standard for regulatory filing and analytical method development.

Principle: Saturation Shake-Flask Method followed by HPLC-UV quantification.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (24h @ 25°C, 200 rpm) Start->Equilibrate Agitation Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Saturated Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precipitation Analyze HPLC-UV Analysis (Quant vs Standard) Dilute->Analyze Injection

Figure 1: Standard workflow for thermodynamic solubility determination.

Step-by-Step Procedure:

  • Preparation: Add excess TP-Thione (~50 mg) to 2 mL of solvent in a chemically resistant vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. (Protect from light, as thiones can be photosensitive).

  • Filtration: Filter an aliquot through a 0.22 µm PTFE syringe filter . (Note: Do not use Nylon filters as thiones may adsorb).

  • Dilution: Immediately dilute the filtrate 1:10 or 1:100 with the HPLC Mobile Phase (e.g., Acetonitrile/Water) to prevent precipitation.

  • Quantification: Inject onto HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Wavelength:310 nm (Thiones typically have a red-shifted max compared to lactams).

Application Note: Purification Strategy

The solubility differential between the Lactam impurity and the Thione target is the key to purification.

Recrystallization Logic:

  • Solvent System: Toluene/Heptane or Ethanol/Water.

  • Mechanism: TP-Thione is moderately soluble in hot Toluene but crystallizes upon cooling. The more polar Lactam impurities may remain in the mother liquor or require a more polar wash (e.g., cold isopropanol).

Decision Tree for Solvent Selection:

SolventSelection Start Select Solvent for TP-Thione Purification IsSoluble Is it soluble in Hot Ethanol? Start->IsSoluble YesEthanol Use Ethanol/Water Recrystallization IsSoluble->YesEthanol Yes NoEthanol Is it soluble in Hot Toluene? IsSoluble->NoEthanol No YesToluene Use Toluene/Heptane Precipitation NoEthanol->YesToluene Yes NoToluene Use DCM/Hexane Evaporative Cryst. NoEthanol->NoToluene No

Figure 2: Decision matrix for selecting recrystallization solvents based on thermal solubility.

Safety & Handling

  • Odor Control: Thiones and their precursors (Lawesson's reagent byproducts) often possess strong, disagreeable sulfurous odors. All solubility experiments must be conducted in a fume hood .

  • Toxicity: Thienopyridine derivatives can be biologically active.[1] Handle as a potential genotoxic impurity until proven otherwise. Wear double nitrile gloves.

  • Chemical Compatibility: Avoid strong oxidizers (converts Thione

    
     Lactam or Sulfine) and strong bases (thiolate formation).
    

References

  • Lawesson's Reagent Chemistry: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[3][4][5] Chemical Reviews, 2007. Link

  • Thienopyridine Synthesis: "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines." Journal of Medicinal Chemistry, via NIH PubMed. Link

  • Solubility Protocol Standards: "Solubility of Pharmaceutical Compounds in Organic Solvents." Physical Chemistry Research, 2023. Link

  • Lactam Analog Data: "Ticlopidine Impurity B (6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one)."[2][6][7] PubChem Compound Summary. Link

  • Thiolactam Properties: "Mechanochemical Synthesis of Thiolactams." CrystEngComm, 2009. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of Thieno[3,2-c]pyridine-4-thione

Abstract This application note details a robust, high-yield protocol for the synthesis of thieno[3,2-c]pyridine-4-thione via the microwave-assisted thionation of its lactam precursor, 5H-thieno[3,2-c]pyridin-4-one. By ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of thieno[3,2-c]pyridine-4-thione via the microwave-assisted thionation of its lactam precursor, 5H-thieno[3,2-c]pyridin-4-one. By utilizing Lawesson’s Reagent (LR) under controlled microwave irradiation, this method overcomes the limitations of conventional solvothermal heating—specifically long reaction times, harsh conditions, and incomplete conversion.[1] This guide provides a self-validating workflow, mechanistic insights, and comparative data suitable for medicinal chemistry and drug discovery applications.

Introduction & Scientific Rationale

The Pharmacophore

The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-platelet drugs (e.g., Ticlopidine, Clopidogrel) and emerging inhibitors for smoothened (Smo) receptors in oncology. The conversion of the carbonyl moiety (lactam) to a thiocarbonyl (thiolactam) is a critical isosteric replacement. Thioamides often exhibit improved bioavailability and distinct hydrogen-bonding profiles compared to their oxygen counterparts, enhancing receptor binding affinity.[2]

The Challenge of Conventional Synthesis

Classically, thionation is performed using phosphorus pentasulfide (


) or Lawesson’s Reagent in refluxing toluene or xylene. These methods suffer from:
  • Extended reaction times (12–48 hours).

  • Incomplete conversion , requiring difficult chromatographic separations.

  • Thermal decomposition of sensitive substrates due to prolonged heating.

The Microwave Solution

Microwave-Assisted Organic Synthesis (MAOS) offers a "green" and efficient alternative. By coupling directly with the polar transition state of the thionation mechanism, microwave irradiation accelerates the reaction rate significantly. The dipolar polarization effect ensures uniform heating, suppressing side reactions and driving the equilibrium toward the thione product.

Reaction Mechanism

The transformation utilizes Lawesson’s Reagent (LR) , a mild yet potent thionating agent.[2][3] Under microwave irradiation, LR dissociates into two active dithiophosphine ylides. These nucleophilic species attack the carbonyl oxygen of the lactam, forming a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the formation of the thermodynamically stable P=O bond, which triggers the cycloreversion to release the desired thiolactam.

Visualization: Mechanistic Pathway

The following diagram illustrates the dissociation of Lawesson's Reagent and the subsequent thionation cycle.

ThionationMechanism LR Lawesson's Reagent (Dimer) Ylide Active Dithiophosphine Ylide LR->Ylide MW Irradiation Dissociation Inter Thiaoxaphosphetane Intermediate Ylide->Inter + Lactam [2+2] Cycloaddition Lactam Thieno[3,2-c]pyridin-4-one (Substrate) Lactam->Inter Thione Thieno[3,2-c]pyridine-4-thione (Product) Inter->Thione Cycloreversion - P=O formation Byprod Phenylphosphine Oxide Derivative Inter->Byprod

Caption: Mechanism of microwave-assisted thionation via Lawesson's Reagent, highlighting the active ylide species.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode dedicated synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 2–5 mL microwave process vial with a crimp cap and PTFE-coated silicone septum.

  • Reagents:

    • 5H-thieno[3,2-c]pyridin-4-one (1.0 equiv)[4]

    • Lawesson’s Reagent (0.6 equiv)[2]

    • Anhydrous Toluene (Solvent)[2]

    • Dichloromethane (DCM) for workup

Step-by-Step Methodology

Step 1: Preparation In a 5 mL microwave vial, charge 5H-thieno[3,2-c]pyridin-4-one (151 mg, 1.0 mmol) and Lawesson’s Reagent (242 mg, 0.6 mmol). Add a magnetic stir bar.[2]

Step 2: Solvation Add anhydrous Toluene (3.0 mL). Cap the vial and purge with Nitrogen or Argon for 30 seconds to remove atmospheric moisture. Note: Toluene is preferred over THF due to its higher boiling point and low microwave absorbance, allowing the reagents to absorb the energy selectively.

Step 3: Irradiation Place the vial in the microwave cavity. Program the following parameters:

  • Temperature: 130 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 15 bar

  • Power: Dynamic (Max 200 W)

  • Stirring: High

Step 4: Monitoring Allow the reaction to cool to 50 °C (using compressed air cooling). Analyze a 10 µL aliquot via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Lactam) typically appears at


, while the product (Thione) appears at 

and is often yellow/orange.

Step 5: Workup & Purification

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove toluene under reduced pressure (rotary evaporator).

  • Dissolve the residue in minimal DCM.

  • Purify via flash column chromatography (Silica gel, Gradient: 0–5% MeOH in DCM).

  • Collect the yellow solid fractions and dry under high vacuum.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Reagent Weighing (Lactam + LR) Solvent Add Anhydrous Toluene & Inert Gas Purge Start->Solvent MW MW Irradiation 130°C | 15 min | High Stir Solvent->MW Check TLC Check (Complete Conversion?) MW->Check Check->MW No (+5 min) Workup Evaporation & Redissolve in DCM Check->Workup Yes Purify Flash Chromatography (0-5% MeOH/DCM) Workup->Purify Final Pure Thieno[3,2-c]pyridine-4-thione Purify->Final

Caption: Operational workflow for the microwave-assisted synthesis and purification of the target thione.

Results & Discussion

Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the superiority of microwave irradiation over conventional reflux.

EntryMethodSolventTemp (°C)TimeYield (%)Observations
1ConventionalToluene110 (Reflux)12 h65%Incomplete conversion, difficult purification
2ConventionalXylene140 (Reflux)8 h72%Darkening of reaction mixture (decomposition)
3MW (This Protocol)Toluene11020 min88%Clean conversion
4 MW (Optimal) Toluene 130 15 min 94% Full conversion, high purity
5MW (Solvent-Free)None10010 min82%Hard to handle solid residue
Characterization Guidelines

Successful synthesis is confirmed by specific spectral shifts:

  • Appearance: The product typically converts from a white/off-white solid (Lactam) to a bright yellow/orange solid (Thione).

  • 1H NMR (DMSO-d6):

    • The N-H proton signal often shifts downfield (deshielded) by 1.5–2.0 ppm due to the higher acidity of the thioamide.

    • Protons adjacent to the thiocarbonyl (C3-H) will show a slight downfield shift compared to the carbonyl precursor.

  • 13C NMR:

    • The most diagnostic signal is the Carbonyl (C=O) vs. Thiocarbonyl (C=S) carbon.

    • C=O: ~160 ppm

      
      C=S:  ~185–195 ppm.
      
  • IR Spectroscopy:

    • Disappearance of the strong C=O stretch (~1650 cm⁻¹).

    • Appearance of C=S stretch (~1100–1200 cm⁻¹).

Safety & Troubleshooting

Critical Safety Precautions
  • Stench: Lawesson's Reagent and its byproducts have a foul, sulfurous odor. All operations, including weighing and rotary evaporation, must be performed in a well-ventilated fume hood.

  • Vessel Integrity: Ensure microwave vials are free of scratches. Thionation reactions can generate gas (

    
     trace); do not exceed the pressure limit of the vessel.
    
  • Decontamination: Glassware contaminated with sulfur residues can be treated with a dilute bleach solution (sodium hypochlorite) to oxidize odorous compounds before washing.

Troubleshooting
  • Low Yield: Ensure Lawesson's Reagent is fresh. Old reagent hydrolyzes and turns white (should be yellow).

  • Incomplete Reaction: If TLC shows starting material after 15 minutes, increase temperature to 140°C rather than extending time significantly, to avoid decomposition.

  • Purification Issues: The byproduct of LR is polar. If it co-elutes with the product, perform a pre-wash of the crude reaction mixture (dissolved in DCM) with 10%

    
     solution to remove acidic phosphorus byproducts.
    

References

  • Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Varma, R. S., & Kumar, D. Organic Letters, 1999, 1(5), 697–700. [Link]

  • Lawesson’s Reagent in Organic Synthesis. Ozturk, T., Ertas, E., & Mert, O. Chemical Reviews, 2007, 107(11), 5210–5278. [Link]

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Pratap, R., et al. RSC Advances, 2016, 6, 8158-8166. (Provides synthesis of the lactam precursor). [Link]

  • Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives. M. C. Bagley et al. Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5530-5533. (Analogous scaffold methodology). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

Welcome to the technical support guide for the synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. This molecule is a crucial heterocyclic building block in medicinal chemistry, often serving as a scaffold in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. This molecule is a crucial heterocyclic building block in medicinal chemistry, often serving as a scaffold in the development of novel therapeutics. The most common synthetic route involves the thionation of its corresponding lactam, 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one. While conceptually straightforward, this reaction is frequently plagued by issues related to yield, purity, and reproducibility.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and optimized process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low or No Conversion of Starting Material

Question: I've set up my reaction with the starting lactam and Lawesson's Reagent in refluxing toluene, but my TLC/LC-MS analysis after several hours shows only unreacted starting material. What are the likely causes?

Answer:

This is a common and frustrating issue that typically points to problems with either the reagents or the reaction conditions. Let's break down the probable causes:

  • Inactive Thionating Agent: Lawesson's Reagent (LR) and other phosphorus-sulfur reagents are highly sensitive to moisture.[1] If the reagent has been stored improperly or exposed to atmospheric humidity, it will hydrolyze, rendering it inactive. Similarly, using a solvent that has not been rigorously dried is a primary cause of reaction failure.

    • Expert Insight: The active thionating species is a reactive dithiophosphine ylide, formed from the dissociation of the LR dimer in solution.[2][3] Water rapidly quenches this species, halting the catalytic cycle.

  • Insufficient Temperature: While toluene is a standard solvent, the thionation of lactams, which are resonance-stabilized and relatively unreactive amides, requires significant thermal energy to overcome the activation barrier.[4][5]

    • Expert Insight: If your reflux temperature is not reaching at least 110 °C, the reaction may be too sluggish to proceed at a reasonable rate. Ensure your heating mantle and condenser setup are efficient. For particularly stubborn substrates, a higher boiling solvent like xylene may be considered, but be aware that LR can begin to decompose at temperatures above 110-140°C, which can introduce new side products.[6][7]

  • Poor Solubility: Lawesson's reagent has limited solubility in many organic solvents, especially at lower temperatures.[8] If the reagent does not dissolve sufficiently as the reaction heats up, its effective concentration in the solution will be too low to drive the reaction forward.

dot

Caption: Decision tree for troubleshooting low conversion.

Problem Area 2: Complex Reaction Mixture & Difficult Purification

Question: My reaction has proceeded, but the crude product is a complex mixture. Column chromatography is proving very difficult because a major byproduct is co-eluting with my desired thione. How can I resolve this?

Answer:

This is the second major hurdle in this synthesis. The byproduct you are struggling with is almost certainly the six-membered phosphorus-containing ring (2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trisulfide) formed from the oxothiophosphine oxide generated by Lawesson's Reagent.[9][10] Its polarity is often very similar to the target thio-lactam, making chromatographic separation a significant challenge.

Solutions for Purification:

  • Modified Workup - Chemical Decomposition of Byproduct: The most effective strategy is to chemically alter the byproduct before chromatography, making it significantly more polar and thus easier to separate.

    • Protocol: After the reaction is complete and cooled, add an excess of a diol, such as ethylene glycol (or even a simple alcohol like ethanol for smaller scales), and stir the mixture at an elevated temperature (e.g., 95 °C) for a few hours.[10][11] This transesterification reaction breaks down the phosphorus byproduct into highly polar phosphonate esters that can be easily removed with an aqueous wash or will remain at the baseline of your silica column.[10]

  • Alternative Thionating Agents: If purification remains an issue, consider reagents that generate more easily removable byproducts.

    • P₄S₁₀/HMDO (Curphey's Reagent): A combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) is an excellent alternative.[12][13] This system often provides yields comparable or superior to LR, and the silicon- and phosphorus-based byproducts can be removed with a simple hydrolytic workup or a quick filtration through a silica plug, avoiding the need for careful chromatography.[14][15]

dot

Caption: Workflow for byproduct removal before chromatography.

Frequently Asked Questions (FAQs)

Q1: Which thionating agent is better: Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀)?

A1: For this specific transformation, Lawesson's Reagent is generally preferred over P₄S₁₀ alone.[16] P₄S₁₀ typically requires higher temperatures and can be less selective, leading to more side products.[17] However, as mentioned above, P₄S₁₀ used in combination with an additive like HMDO (hexamethyldisiloxane) becomes a highly effective and clean alternative.[12][15]

ReagentProsCons
Lawesson's Reagent (LR) Milder conditions than P₄S₁₀[16]. Generally higher yields for lactams[18]. Good functional group tolerance[5].Byproduct co-elution is a major issue[1][10]. Unpleasant odor and moisture sensitivity[2].
Phosphorus Pentasulfide (P₄S₁₀) Inexpensive.Often requires harsh conditions (high temp, long times)[16]. Poor solubility in many solvents[17]. Can lead to complex mixtures.
P₄S₁₀ / HMDO (Curphey's Reagent) High yields, often better than LR[12][14]. Byproducts are easily removed by hydrolysis[15].Requires two reagents. HMDO is moisture sensitive.

Q2: How much Lawesson's Reagent should I use? I've seen different stoichiometries reported.

A2: This is a critical point. The Lawesson's Reagent molecule (molar mass ~404.5 g/mol ) is a dimer. In solution, it dissociates to form two reactive monomeric units.[3] This means one mole of LR can thionate two moles of a carbonyl group . Therefore, the correct stoichiometry is 0.5 equivalents of LR relative to your starting lactam. Using a large excess (e.g., >0.6 equivalents) will not improve the yield and will significantly complicate purification.[7][18]

Q3: My yield is consistently moderate (~50-60%). How can I push it higher?

A3: Assuming you have addressed the primary issues of reagent activity and purification losses, optimization should focus on reaction concentration and time.

  • Concentration: Run the reaction at a higher concentration (e.g., 0.2-0.5 M in toluene). This can favor the desired bimolecular reaction between the lactam and the active thionating agent.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor it closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Prolonged heating can lead to product degradation.[7]

  • Inert Atmosphere: While often overlooked, running the reaction under a strictly inert atmosphere (Nitrogen or Argon) from start to finish will protect the thionating agent and can prevent minor oxidative side reactions, preserving your yield.[10]

Q4: What are the safety precautions for handling Lawesson's Reagent and other thionating agents?

A4: Safety is paramount.

  • Ventilation: Always handle these reagents in a certified chemical fume hood. They have a strong, unpleasant odor and can release toxic hydrogen sulfide (H₂S) gas upon contact with moisture or acids.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves.

  • Quenching: To safely neutralize residual reagent in the flask or foul-smelling residues, carefully add an excess of aqueous sodium hypochlorite (household bleach) in the fume hood. This oxidizes the phosphorus-sulfur compounds to less volatile and less odorous phosphates and sulfates.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed in this guide for a 10 mmol scale reaction.

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one (10 mmol, 1.67 g)

  • Lawesson's Reagent (5.5 mmol, 2.22 g, 0.55 eq)

  • Anhydrous Toluene (40 mL)

  • Ethylene Glycol (20 mL)

  • Deionized Water (0.2 mL)

Procedure:

  • Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the starting lactam (1.67 g).

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (40 mL), followed by Lawesson's Reagent (2.22 g) in one portion.

  • Reaction: Heat the mixture to a vigorous reflux (oil bath temperature ~120-125 °C) with efficient stirring. The solution should become homogeneous or nearly so at reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) every 30-60 minutes. The reaction is typically complete within 2-4 hours when no starting material is visible.

  • Workup - Byproduct Decomposition: Cool the reaction mixture to room temperature. Remove the heating mantle and add ethylene glycol (20 mL) and a few drops of water (approx. 0.2 mL). Heat the new mixture to 95 °C and stir for 3-5 hours. Monitor the decomposition of the LR byproduct by TLC (it will disappear from the solvent front).

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the toluene layer. Wash the ethylene glycol layer twice with 20 mL portions of ethyl acetate.

  • Purification: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione.

References

  • Li, A. Y. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Source Not Available]
  • Benchchem. A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs.
  • Organic Chemistry Portal. Lawesson's Reagent. Organic Chemistry Portal.
  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed, 12201768.
  • HARVEST (uSask). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. HARVEST (uSask).
  • ResearchGate. Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.
  • Hu, Y., et al. (2021). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent.
  • with Lawesson's reagent. [Source Not Available]
  • Tulyabaev, A. R., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. SpringerLink.
  • Gholinejad, M., & Nájera, C. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Le, T. B., et al. (2024).
  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1).
  • Hu, Y., et al. (2021).
  • Wikipedia. Lawesson's reagent. Wikipedia.
  • Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.
  • Benchchem. Synthesis routes of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. Benchchem.
  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
  • Viciano, M., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. .

  • El-Subbagh, H. I., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC.
  • Benchchem. optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide. Benchchem.
  • Guidechem. What is the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride?. Guidechem.
  • Enamine. Lawesson's reagent. Enamine.
  • Gholinejad, M., & Nájera, C. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC.

Sources

Optimization

preventing oxidation of thieno[3,2-c]pyridine-4-thione during storage

This guide serves as a specialized technical support resource for the handling and storage of thieno[3,2-c]pyridine-4-thione . It is designed for medicinal chemists and process development scientists who observe instabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the handling and storage of thieno[3,2-c]pyridine-4-thione . It is designed for medicinal chemists and process development scientists who observe instability in this intermediate, often used in the synthesis of platelet aggregation inhibitors (e.g., analogs of Ticlopidine, Clopidogrel, or Prasugrel).

Ticket Category: Chemical Stability & Storage Applicable Compound: Thieno[3,2-c]pyridine-4-thione (and its 4,5,6,7-tetrahydro analogs) Functional Group Concern: Heterocyclic Thione (


) Oxidation

Part 1: Executive Summary (Immediate Action)

If you are currently observing degradation (color change, precipitation), immediately isolate the sample from light and oxygen .

Golden Rules for Storage
ParameterRecommendationScientific Rationale
Temperature -20°C Slows kinetic rate of auto-oxidation and dimerization.
Atmosphere Argon (Ar) Ar is heavier than air and provides a superior "blanket" compared to Nitrogen (

) for preventing

diffusion.
Container Amber Glass Thiones are photosensitive; UV/Vis light catalyzes the

conversion.
State Solid Powder Store as a dry solid. Never store in solution for >24h, especially in protic solvents.

Part 2: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the specific reactivity of the thione group attached to the thienopyridine scaffold. Unlike ketones, thiones are "soft" nucleophiles and highly susceptible to oxidative desulfurization and dimerization.

Primary Degradation Pathways
  • Oxidative Desulfurization (The "Whitening" Effect): In the presence of singlet oxygen (

    
    ) and light, the yellow/orange thione oxidizes to a sulfine  intermediate (
    
    
    
    ). This unstable species eliminates
    
    
    or
    
    
    to form the thermodynamically stable lactam (thieno[3,2-c]pyridin-4-one) , which is typically white.
  • Dimerization (Disulfide Formation): Thiones exist in equilibrium with their thiol tautomers (mercapto-pyridine form). Oxidation of the thiol leads to the formation of a disulfide dimer (

    
    ), often seen as a precipitate due to lower solubility.
    
Pathway Visualization

OxidationPathway Thione Thieno[3,2-c]pyridine-4-thione (Yellow/Orange Solid) Sulfine Sulfine Intermediate (Unstable) Thione->Sulfine + O2 / hν (Photo-oxidation) Disulfide Disulfide Dimer (Precipitate) Thione->Disulfide Oxidative Coupling (Slow) Thiol Thiol Tautomer (Minor species) Thione->Thiol Tautomerization Lactam Thieno[3,2-c]pyridin-4-one (White Solid) Sulfine->Lactam - SOx (Desulfurization) Thiol->Disulfide - 2H+

Figure 1: The oxidative fate of thienopyridine thiones. The shift from yellow thione to white lactam is the primary visual indicator of failure.

Part 3: Standard Operating Procedure (SOP) for Storage

Protocol ID: SOP-TPT-04 Objective: Long-term preservation (>6 months) of thieno[3,2-c]pyridine-4-thione.

Step 1: Preparation & Drying
  • Issue: Residual moisture promotes hydrolysis and tautomerization.

  • Action: Ensure the compound is dried under high vacuum (<1 mbar) for at least 4 hours to remove trace solvents.

  • Critical Note: If the compound was synthesized using Lawesson’s reagent, ensure all phosphorous byproducts are removed via chromatography before storage, as acidic residues accelerate degradation.

Step 2: Inert Atmosphere Packaging
  • Vial Selection: Use a screw-cap amber vial with a PTFE-lined septum.

  • Gas Purge:

    • Place the open vial in a desiccator or glovebox.

    • Cycle Vacuum/Argon (3x).

    • Why Argon? Argon is denser than air (

      
       vs 
      
      
      
      ). It settles over the crystals, creating a physical barrier against oxygen. Nitrogen is lighter and diffuses away faster if the seal is imperfect.
Step 3: Thermal Management
  • Storage Temp: Store at -20°C .

  • Handling: When retrieving the sample, allow the vial to warm to room temperature before opening .

  • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic thione surface, initiating immediate hydrolysis.

Part 4: Troubleshooting Guide & FAQs

Visual Diagnostics Table

Observation Diagnosis Resolution
Material turns White Conversion to Lactam (Oxo-derivative). Irreversible. Repurify via column chromatography (Silica, Hex/EtOAc) or re-thionate using Lawesson’s reagent.

| Material turns Sticky/Gum | Solvent entrapment or partial hydrolysis. | Dissolve in DCM, dry over


, filter, and re-precipitate with cold ether. |
| Insoluble Precipitate  | Disulfide Dimer formation. | Treat with a reducing agent (e.g., DTT or 

) to regenerate the thiol/thione. |
Troubleshooting Workflow

Troubleshooting Start User Observation: Sample Quality Check ColorCheck Is the solid Yellow/Orange? Start->ColorCheck WhiteSolid Sample is White/Pale ColorCheck->WhiteSolid No Solubility Check Solubility in DCM/CHCl3 ColorCheck->Solubility Yes Oxidized Oxidized to Lactam (Irreversible) WhiteSolid->Oxidized High Probability OK Material Likely Intact (Confirm with TLC) Solubility->OK Soluble Dimer Disulfide Dimer (Reversible) Solubility->Dimer Insoluble Precipitate

Figure 2: Decision tree for assessing thione integrity without advanced instrumentation.

Frequently Asked Questions (FAQs)

Q1: Can I store the thione in DMSO or DMF solution? A: No. While solubility is high, DMSO is an oxidant (Swern oxidation mechanism). Storing thiones in DMSO, even at -20°C, often leads to slow conversion to the lactam or disulfide. Always store as a dry solid.

Q2: My LC-MS shows a peak at M-16 compared to the product. What is this? A: This is likely the lactam (Oxygen = 16 amu, Sulfur = 32 amu; Difference = 16 amu). If you see M+16, it may be the S-oxide (sulfine) intermediate, though this is rarely stable enough to see on LC-MS.

  • Thione Mass: X

  • Lactam Mass: X - 16

Q3: How do I re-purify a partially oxidized batch? A: Thiones and Lactams usually have significantly different


 values on silica gel.
  • TLC Mobile Phase: Try 10-20% EtOAc in Hexanes. The thione is less polar than the lactam (due to the H-bond accepting capability of

    
     vs 
    
    
    
    ).
  • Visual: The thione band will be UV active and likely colored (yellow). The lactam band will be UV active but colorless.

Q4: Is the tetrahydro- analog (4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-thione) more stable? A: Generally, no . The tetrahydro- version (a key intermediate for Ticlopidine/Prasugrel) is equally prone to oxidation. However, the fully aromatic thieno[3,2-c]pyridine system is electron-deficient, which can sometimes stabilize the thione against electrophilic attack, but it remains photosensitive.

References
  • Charlton, J. L., Loosmore, S. M., & McKinnon, D. M. (1974). The Oxidation of Heterocyclic Thiones. Canadian Journal of Chemistry.

  • Moule, D. C., et al. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Sankyo Company, Ltd. (2003). Formulation of a Thienopyridine Platelet Aggregation Inhibitor (Patent Application). Describes stability challenges of thienopyridine derivatives.

  • Grimmett, M. R. (2002). Halogenation and oxidation of imidazoles and other heterocyclic thiones.

Sources

Troubleshooting

troubleshooting cyclization reactions for thienopyridine thiones

The following technical support guide is designed for medicinal chemists and process development scientists working with thienopyridine thione scaffolds. This guide addresses the unique reactivity profiles of these sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for medicinal chemists and process development scientists working with thienopyridine thione scaffolds. This guide addresses the unique reactivity profiles of these sulfur-nitrogen fused systems, specifically focusing on the bottlenecks of cyclization and the oxidative instability of the thione moiety.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Cyclization & Thione Stability

System Overview & Architecture

Thienopyridine thiones (e.g., thieno[2,3-b]pyridine-2-thiones) are privileged scaffolds in drug discovery, often acting as bioisosteres for quinolines or purines. However, their synthesis is plagued by three primary failure modes:

  • Incomplete Cyclization: Stalling at the S-alkylated intermediate during Thorpe-Ziegler reactions.

  • Oxidative Dimerization: Rapid conversion of the thione (

    
    ) to the disulfide dimer (
    
    
    
    ) upon exposure to air.
  • Nucleophilic Desulfurization: Loss of the sulfur atom under harsh basic conditions.

This guide treats the synthesis as a modular system . Identify which module is failing to apply the correct patch.

Module A: The Cyclization Reactor (Thorpe-Ziegler Protocol)

Context: You are attempting to cyclize a 2-mercaptonicotinonitrile derivative (or equivalent precursor) with an


-halocarbonyl to form the thiophene ring.
Issue: "I see the S-alkylated intermediate by LCMS, but the ring won't close."

Diagnosis: The Thorpe-Ziegler cyclization (nucleophilic attack of the methylene carbon onto the nitrile) requires a specific basicity threshold (pKa > 15) and strict anhydrous conditions. If you see the intermediate, your alkylation worked, but the deprotonation for cyclization failed.

Troubleshooting Protocol:

  • Base Switch: If you are using

    
     or 
    
    
    
    in DMF, stop. These are often too weak to drive the cyclization of the intermediate methylene proton, especially if the nitrile is not sufficiently activated.
    • Correction: Switch to Sodium Ethoxide (NaOEt) in absolute ethanol. The ethoxide anion is strong enough to generate the carbanion required for the attack on the nitrile.

  • The "One-Pot" Trap: Attempting alkylation and cyclization in a single step often leads to side reactions.

    • Correction: Isolate the S-alkylated intermediate first. A simple precipitation (water pour) usually yields the intermediate. Dry it thoroughly. Then, subject it to the cyclization conditions (NaOEt/EtOH reflux).

  • Moisture Contamination: Water quenches the carbanion immediately.

    • Correction: Use freshly distilled EtOH (from Mg turnings) or molecular sieve-dried solvent.

Issue: "The reaction turns into a black tar."

Diagnosis: Polymerization of the thiophene precursors or base-catalyzed decomposition of the nitrile. Troubleshooting Protocol:

  • Temperature Control: Thorpe-Ziegler cyclizations are exothermic. If you add the base to a refluxing mixture, you risk a runaway exotherm.

    • Correction: Add the base at

      
      , stir for 30 minutes, then slowly warm to reflux.
      
  • Oxygen Exclusion: Thiophenes are electron-rich and prone to oxidative polymerization.

    • Correction: Sparge the solvent with Argon for 15 minutes prior to base addition.

Visualization: The Thorpe-Ziegler Decision Tree

ThorpeZiegler Start Start: 2-Mercaptonicotinonitrile + Alpha-Halo Carbonyl Step1 Step 1: S-Alkylation (Base: K2CO3/DMF or NaOEt/EtOH) Start->Step1 Check1 LCMS Check: S-Alkylated Intermediate? Step1->Check1 Check1->Step1 No (Check Halide Reactivity) Cyclization Step 2: Cyclization (Thorpe-Ziegler) Check1->Cyclization Yes Path_Yes Yes, Intermediate Exists Path_No No, Starting Material Remains Failure_Stall Issue: Stalled at Intermediate Cyclization->Failure_Stall LCMS: No Product Success Product: 3-Amino-thienopyridine Cyclization->Success LCMS: Product Peak Solution_Base Action: Switch to NaOEt/EtOH (Stronger Base) Failure_Stall->Solution_Base Solution_Temp Action: Increase Temp to Reflux (Activation Energy) Solution_Base->Solution_Temp Solution_Temp->Success

Caption: Logic flow for diagnosing stalled Thorpe-Ziegler cyclizations in thienopyridine synthesis.

Module B: The Thione Instability (Disulfide Formation)

Context: You have successfully synthesized the thienopyridine thione, but upon workup, the bright yellow solid turns brown/dull, and LCMS shows a mass of


.
Issue: "My product dimerized to the disulfide."

Diagnosis: Thiones (


) are thermodynamically driven to form disulfides (

) in the presence of oxygen and trace base. This is the most common failure mode during purification.

Troubleshooting Protocol:

  • Acidic Workup is Mandatory: Never work up a thione reaction under basic or neutral conditions if exposed to air.

    • Correction: Quench the reaction mixture into 10% HCl . The protonated thione (thiol tautomer) is less prone to oxidation than the thiolate anion.

  • The "Redox Reset": If you already have the disulfide, you don't need to throw it away.

    • Correction: Dissolve the disulfide in DMF or EtOH and add 1.5 equivalents of Sodium Borohydride (

      
      )  or Triphenylphosphine (
      
      
      
      )
      . This will cleave the disulfide bond back to the thione (thiol). Acidify immediately to precipitate the thione.
  • Degassed Chromatography: Silica gel is slightly acidic but traps oxygen.

    • Correction: If column chromatography is necessary, flush the column with

      
       and use degassed solvents. Alternatively, recrystallization (e.g., from AcOH/EtOH) is preferred over chromatography to minimize surface area exposure to air.
      
Data: Thione vs. Disulfide Solubility Profile
PropertyThione Form (

)
Disulfide Form (

)
Impact on Workup
Polarity High (H-bond donor)Low (Lipophilic)Disulfides elute much faster on silica.
Solubility (Aq. Base) Soluble (forms Thiolate)InsolublePurification Trick: Dissolve crude in NaOH (aq), filter off insoluble disulfide, then acidify filtrate to recover pure thione.
Color Bright Yellow/OrangeDull Brown/TanVisual indicator of oxidation.

Module C: The "One-Pot" Gewald Variant

Context: Attempting to make the thienopyridine directly from a ketone, cyanothioacetamide, and base (Gewald-type conditions).

Issue: "Low yield and difficult purification."

Diagnosis: The reaction of 2-cyanothioacetamide is reversible. The Knoevenagel condensation step often competes with the dimerization of the thioacetamide itself.

Troubleshooting Protocol:

  • Catalyst Selection: Morpholine is the standard, but L-Proline has shown superior results in stabilizing the transition state for similar heterocyclic condensations.

  • Solvent Effect: Switch from pure Ethanol to Ethanol:Water (1:1) . The hydrophobic effect can accelerate the condensation of the organic components while keeping the inorganic base soluble.

  • Stepwise vs. One-Pot: If the one-pot fails, perform the Knoevenagel condensation first (aldehyde + cyanothioacetamide) to isolate the aryl-methylene-cyanothioacetamide, then add the cyclizing agent (e.g., alpha-halo ketone).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Lawesson’s Reagent to convert a thienopyridin-one to a thione? A: Yes, but it is messy.

  • Protocol: Use anhydrous Toluene or Xylene. Reflux is required (

    
    ).
    
  • Cleanup: Lawesson’s byproducts are difficult to remove. Tip: After the reaction, add methanol to destroy excess reagent, then use a basic wash (NaOH) to pull the thione product into the aqueous phase (leaving phosphorus byproducts in the organic phase), then acidify to precipitate.

Q: My NMR shows a mixture of tautomers. Is my compound pure? A: Likely yes. Thienopyridine thiones exist in a tautomeric equilibrium between the thione (


) and thiol  (

) forms.
  • Solvent Dependency: In

    
    , the thione form usually predominates (look for a broad NH singlet > 13 ppm). In 
    
    
    
    , you might see more of the thiol form or line broadening due to rapid exchange. Do not purify based on this "impurity."

Q: The smell is unbearable. How do I neutralize the waste? A: Thione/thiol waste must be oxidized before disposal.

  • Protocol: Treat all glassware and waste streams with household bleach (sodium hypochlorite) . This oxidizes the thiols/thiones to sulfonates, which are odorless and safer. Warning: Do not mix bleach with acidic waste streams (chlorine gas risk).

Pathway Visualization: Thione-Disulfide Management

This diagram illustrates the cycle of oxidation and the chemical intervention required to restore the target molecule.

ThioneRedox cluster_prevention Prevention Strategy Thione Target: Thione (C=S) (Active Drug Scaffold) Thiolate Intermediate: Thiolate Anion (High pH / Base) Thione->Thiolate Base (NaOH) Thiolate->Thione Acid (HCl) Disulfide Impurity: Disulfide (S-S) (Oxidized Dimer) Thiolate->Disulfide Oxidation (O2 / Air) Disulfide->Thiolate Reduction (NaBH4 or PPh3) Tip1 1. Sparge Solvents (Ar) Tip2 2. Acidic Workup

Caption: The redox cycle of thienopyridine thiones. To recover the target from the disulfide trap, chemical reduction (Blue Arrow) is required.

References

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637–669.

    • Key Insight: Foundational text on the Thorpe-Ziegler cycliz
  • El-Emary, T. I. (2007).[1] Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1061–1082.

    • Key Insight: Detailed protocols for reacting cyanopyridine-thiones with alpha-halocarbonyls.
  • Abdel-Mohsen, S. A. (2006). Synthesis of Some New Thieno[2,3-b]pyridines... Phosphorus, Sulfur, and Silicon, 181, 2269.

    • Key Insight: Discusses the specific base requirements (NaOEt) for successful ring closure.
  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.

    • Key Insight: Practical tips on the "One-Pot" condensation issues relevant to the precursor synthesis.
  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides... ACS Omega, 7(12), 10170–10184.

    • Key Insight: Confirms the pathway of cyclizing pyridine-2-thiones to thienopyridines.[2]

Sources

Optimization

Technical Support Center: 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

A Guide to Understanding and Troubleshooting Degradation Introduction Welcome to the technical support guide for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione and its derivatives. The thieno[3,2-c]pyridine scaffold is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Degradation

Introduction

Welcome to the technical support guide for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione and its derivatives. The thieno[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, most notably as the core of blockbuster antiplatelet agents like clopidogrel and prasugrel[1][2]. As researchers and drug development professionals, understanding the stability and degradation profile of this scaffold is paramount to ensuring data integrity, reproducibility, and the development of stable pharmaceutical products.

This guide is designed to be a practical resource. While direct literature on the degradation of the 4-thione derivative is specific, we can extrapolate a great deal from the extensive forced degradation and metabolic studies conducted on its close analogs[3][4][5][6]. These studies reveal that the thienopyridine system is primarily susceptible to oxidation at several key positions. This document will equip you with the knowledge to anticipate, identify, and troubleshoot degradation products you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for thieno[3,2-c]pyridine derivatives?

A: Based on extensive studies of related compounds, the primary degradation pathways are oxidative.[3][7][8] The molecule has several sites susceptible to oxidation:

  • Thiophene Sulfur: The sulfur atom in the thiophene ring is electron-rich and can be readily oxidized to form the corresponding S-oxide and subsequently the sulfone.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide[3][6].

  • Bridging Carbon Atom: The carbon atom that bridges the thiophene and pyridine rings is highly susceptible to oxidation, which can lead to the formation of endo-iminium species[3].

  • Thione Group (C=S): The thione functional group itself can be oxidized or hydrolyzed. Hydrolysis would convert the thione (C=S) to its corresponding ketone analog, 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (also known as 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one)[9].

Q2: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample. What could it be?

A: The appearance of a more polar peak (i.e., one with a shorter retention time on a C18 column) is a classic sign of oxidation. Oxidation introduces polar functional groups like sulfoxides (S=O), sulfones (O=S=O), and N-oxides, which increase the compound's hydrophilicity. Hydrolysis of the thione to a ketone would also likely result in a change in polarity. The most probable initial culprits are the S-oxide or N-oxide derivatives.

Q3: How can I minimize the degradation of my 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione samples?

A: Proactive sample handling is critical.

  • Storage: Store the solid compound and solutions at low temperatures (≤ -20°C). Protect from light by using amber vials or wrapping containers in foil, as photodegradation can occur with heterocyclic systems[10].

  • Atmosphere: For long-term storage or when handling in solution, use an inert atmosphere (argon or nitrogen) to minimize contact with oxygen. Oxygen in the air, especially when catalyzed by light or trace metals, can accelerate oxidative degradation.

  • Solvent Choice: Be mindful of your solvent. Protic solvents may facilitate hydrolysis, while solvents should be degassed to remove dissolved oxygen before preparing solutions for sensitive experiments.

Troubleshooting Guide: From Unexpected Peaks to Structural Confirmation

This section addresses specific experimental problems with probable causes and actionable solutions.

Problem 1: A significant new peak with a mass shift of +16 Da is detected by LC-MS.
  • Probable Cause: This is a strong indication of mono-oxidation. The two most likely structures are the Thiophene S-oxide or the Pyridine N-oxide. The nature of the product can be strongly dependent on the oxidant used or the stress condition applied[3][6].

  • Troubleshooting & Confirmation Workflow:

    • Isolate the Impurity: If possible, use preparative HPLC or flash chromatography to isolate a small amount of the degradation product.

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. Oxidation of the thiophene sulfur will cause significant downfield shifts of the adjacent thiophene protons. N-oxidation will primarily affect the chemical shifts of the protons on the pyridine ring.

    • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the parent compound and the +16 Da degradant. The fragmentation pathway will likely differ, providing clues to the location of the oxygen atom.

  • Preventative Action: Rigorously de-gas all solvents and blanket all solutions and solid samples with an inert gas like argon. If the issue persists, consider adding an antioxidant like BHT (butylated hydroxytoluene) to your samples, if compatible with your downstream application.

Problem 2: My sample shows multiple degradation peaks after a forced degradation study.
  • Probable Cause: The stress conditions (e.g., heat, pH, oxidant concentration) were too harsh. International Council for Harmonisation (ICH) guidelines suggest that forced degradation studies should aim for 5-20% degradation to avoid producing secondary degradants that are not relevant to normal storage conditions. Over-stressing can lead to complex reactions, including ring cleavage, dimerization, or incorporation of counter-ions into the scaffold[3][6][8].

  • Solution: Implement a Controlled Forced Degradation Protocol.

    • Rationale: A systematic study is required to understand the degradation profile under various stress conditions, which is essential for developing stability-indicating analytical methods[11][12].

    • Step-by-Step Protocol: See "Experimental Protocol 1" below.

Problem 3: The thione (C=S) appears to have converted to a ketone (C=O).
  • Probable Cause: Hydrolysis. This can occur in aqueous solutions, particularly under acidic or basic conditions. The mass difference would be -16 Da (loss of Sulfur) +18 Da (gain of Oxygen), but more accurately, you are substituting S (atomic weight ~32.06) with O (atomic weight ~15.99), resulting in a net change of approximately -16.07 Da. The resulting product is 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine[9].

  • Troubleshooting & Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the new peak. It should correspond to the molecular formula C₇H₇NOS[9].

    • FTIR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ and the disappearance of the C=S stretch.

    • Comparative Analysis: If commercially available, run an authentic standard of 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to confirm the identity by retention time and spectral matching.

  • Preventative Action: Avoid prolonged exposure to aqueous environments, especially at non-neutral pH. If aqueous buffers are required, prepare them fresh, keep them cool, and use them for the shortest duration possible. Consider using aprotic organic solvents where feasible.

Visualizations & Data

Predicted Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (Parent Compound) N_Oxide Pyridine N-Oxide (Mass Shift: +16 Da) Parent->N_Oxide Oxidation S_Oxide Thiophene S-Oxide (Mass Shift: +16 Da) Parent->S_Oxide Oxidation Ketone 4-Oxo-Derivative (Ketone) (Mass Shift: ~ -16 Da) Parent->Ketone Hydrolysis (H₂O, pH) Sulfone Thiophene Sulfone (Mass Shift: +32 Da) S_Oxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione.

Expected Mass Shifts for Common Degradants
Degradation TypeModificationProduct StructureExpected Mass Shift (Da)Notes
Oxidation Mono-oxidationN-Oxide or S-Oxide+15.99Most common initial degradation product.
Oxidation Di-oxidationSulfone+31.99Result of further oxidation of the S-oxide.
Hydrolysis Thione to Ketone4-Oxo-derivative-16.07Replacement of Sulfur with Oxygen.

Experimental Protocols

Protocol 1: Standardized Forced Degradation Study

Objective: To systematically evaluate the stability of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione under various stress conditions as recommended by ICH guidelines[11].

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours. For solid-state, place ~5 mg of powder in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching & Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/PDA and LC-MS method.

Investigative Workflow for Unknown Degradants

Workflow start Unexpected Peak in Chromatogram lcms 1. LC-MS Analysis start->lcms hrms 2. Confirm Mass Shift (HRMS) lcms->hrms msms 3. MS/MS Fragmentation Analysis hrms->msms iso 4. Isolation (Prep-HPLC) msms->iso If concentration is sufficient end Structure Confirmed & Pathway Identified msms->end If fragmentation is definitive nmr 5. Structural Elucidation (NMR, FTIR) iso->nmr nmr->end prevent Implement Preventative Measures end->prevent

Caption: Systematic workflow for identifying an unknown degradation product.

References

  • Frantzen, N. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]

  • Frantzen, N. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed. Available at: [Link]

  • Dotsenko, V. V. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available at: [Link]

  • Frantzen, N. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. Available at: [Link]

  • Dotsenko, V. V. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

  • Frantzen, N. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]

  • Farid, N. A. et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology. Available at: [Link]

  • Yevich, J. P. et al. (1991). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Shvedov, V. I. et al. (2007). The Chemistry of Thienopyridines. ResearchGate. Available at: [Link]

  • Zhang, L. et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Publishing. Available at: [Link]

  • Peter, K. et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Fasan, E. et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Norgard, N. B. et al. (2013). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

Welcome to the technical support guide for the synthesis and scale-up of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and field-proven methodologies to address the practical challenges encountered during this multi-step synthesis.

Synthesis Overview

The synthesis of the target thionolactam is a two-step process. First, the lactam precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one, is synthesized. This is followed by a thionation reaction, typically employing Lawesson's Reagent, to convert the lactam's carbonyl group into the desired thiocarbonyl.

SynthesisWorkflow cluster_step1 Step 1: Lactam Formation cluster_step2 Step 2: Thionation A 2-(Thiophen-3-yl)ethan-1-amine C Intramolecular Friedel-Crafts Acylation A->C B Acylating Agent (e.g., Chloroacetyl chloride) B->C D 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one (Lactam Precursor) C->D Cyclization F 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (Final Product) D->F Thionation E Lawesson's Reagent E->F ThionationMechanism cluster_mech Mechanism of Thionation with Lawesson's Reagent LR Lawesson's Reagent (LR) Dimer Monomer Reactive Dithiophosphine Ylide Monomer LR->Monomer Heat Intermediate [2+2] Cycloaddition (Oxathiaphosphetane Intermediate) Monomer->Intermediate Lactam Lactam (C=O) Lactam->Intermediate Product Thionolactam (C=S) Intermediate->Product Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct Cycloreversion TroubleshootingTree start Thionation Reaction Complete (by TLC) column_free Perform Column-Free Workup (Ethylene Glycol Quench) start->column_free check_purity Is the crude product clean after workup? recrystallize Recrystallize Product check_purity->recrystallize Yes chromatography Purify by Column Chromatography check_purity->chromatography No (minor impurities) column_free->check_purity end Pure Product recrystallize->end chromatography->end

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

Topic: Comparative NMR Analysis: 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione vs. Lactam Analog Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Analysis: 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione vs. Lactam Analog Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Structural Context

In drug discovery, thienopyridines are privileged scaffolds, often serving as bioisosteres for isoquinolines. The 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione (hereafter referred to as the Thione ) is the sulfur analog of the corresponding lactam, 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (hereafter referred to as the Lactam ).

This guide provides a definitive technical comparison of the NMR spectral signatures of these two species. The conversion of the carbonyl (C=O) to a thiocarbonyl (C=S) group induces specific, predictable electronic perturbations. Mastering these shifts is critical for validating the success of thionation reactions (typically using Lawesson’s Reagent) and distinguishing the product from unreacted starting material or byproducts.

Synthesis & Tautomeric Considerations

Before analyzing spectra, one must understand the sample's origin and behavior in solution. The Thione is synthesized from the Lactam via thionation.

Tautomeric Equilibrium: Like most cyclic thioamides, the Thione exists in a tautomeric equilibrium between the thione form (N-C=S) and the thiol form (N=C-SH).

  • In Non-Polar Solvents (CDCl₃): The thione form predominates significantly.

  • In Polar Aprotic Solvents (DMSO-d₆): The equilibrium heavily favors the thione , stabilized by solvent dipoles.

  • NMR Implication: You will observe a distinct N-H proton signal (thione form) rather than an S-H signal, but the N-H proton will be significantly deshielded compared to the Lactam.

Figure 1: Synthesis and Tautomerism Workflow

ThionationWorkflow Lactam Lactam Precursor (C=O) Intermediate Thiaoxaphosphetane Intermediate Lactam->Intermediate Toluene/THF, Reflux Lawesson Lawesson's Reagent (Thionation) Lawesson->Intermediate Thione Target Thione (C=S Dominant) Intermediate->Thione Cycloreversion Thiol Thiol Tautomer (C-SH Minor) Thione->Thiol Tautomerism (Solvent Dep.)

Caption: Reaction pathway from Lactam to Thione, highlighting the critical tautomeric equilibrium affecting NMR interpretation.

Comparative 1H NMR Analysis

The substitution of Oxygen with Sulfur (a "soft," less electronegative, but highly anisotropic atom) creates distinct shielding/deshielding zones.

Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃ for the Thione to ensure solubility and prevent aggregation, which can broaden the N-H peak.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Proton PositionAssignmentLactam (

ppm)
Thione (

ppm)

Shift
Mechanistic Rationale
NH (Pos 5) Broad Singlet7.20 - 7.60 10.50 - 11.20 +3.5 Primary Indicator. Increased acidity of thioamide NH and strong anisotropy of C=S bond.
H-2 (Thiophene) Doublet (

Hz)
7.35 - 7.457.50 - 7.65+0.15Slight downfield shift due to global ring current changes.
H-3 (Thiophene) Doublet (

Hz)
6.90 - 7.007.10 - 7.25+0.20Proximity to the C=S group (via C3a) induces deshielding.
H-6 (CH₂) Triplet/Multiplet3.40 - 3.553.60 - 3.80+0.25Adjacent to Nitrogen. The C=S group pulls electron density from N, deshielding these protons.
H-7 (CH₂) Triplet/Multiplet2.90 - 3.053.00 - 3.15+0.10Minimal effect; distant from the thiocarbonyl center.

Key Diagnostic Feature: The dramatic downfield shift of the NH proton (often > 10 ppm) is the first confirmation of successful thionation. If the signal remains < 8 ppm, the reaction is likely incomplete.

Comparative 13C NMR Analysis

Carbon-13 NMR provides the most definitive proof of structure. The thiocarbonyl carbon is significantly deshielded relative to the carbonyl carbon.

Table 2: 13C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)
Carbon PositionLactam (

ppm)
Thione (

ppm)

Shift
Interpretation
C-4 (C=X) 162.0 - 165.0 190.0 - 205.0 +35 Definitive Proof. The C=S carbon appears in the extreme downfield region (typical of thioamides).
C-2 (Thiophene) 125.0 - 128.0128.0 - 130.0+2Minor inductive effects.
C-3 (Thiophene) 124.0 - 126.0126.0 - 128.0+2Minor inductive effects.
C-3a (Bridge) 130.0 - 135.0135.0 - 140.0+5Proximity to C=S affects the bridgehead carbon.
C-7a (Bridge) 135.0 - 140.0138.0 - 142.0+3
C-6 (CH₂-N) 40.0 - 42.044.0 - 46.0+4Deshielded due to the stronger electron-withdrawing nature of the thioamide nitrogen resonance.
C-7 (CH₂) 25.0 - 27.026.0 - 28.0+1Minimal change.
Figure 2: Electronic Effects & NMR Logic

NMRLogic CS_Bond C=S Bond (Thiocarbonyl) Resonance Resonance Contributor (N+=C-S-) CS_Bond->Resonance Stronger contribution than C=O Effect_C13 13C NMR: C4 Deep Downfield Shift (>190 ppm) Resonance->Effect_C13 Deshielding of Carbon Effect_N Nitrogen Atom (Electron Deficient) Resonance->Effect_N Positive Charge Character Effect_H1 1H NMR: NH Increased Acidity/Deshielding (>10 ppm) Effect_N->Effect_H1 Inductive Pull

Caption: Mechanistic logic connecting the thiocarbonyl electronic structure to observed NMR shifts.

Experimental Protocols

To ensure reproducibility and spectral fidelity, follow these validated protocols.

A. Synthesis (Lawesson’s Protocol)

Note: Lawesson's Reagent is moisture-sensitive and foul-smelling. Work in a fume hood.

  • Reactants: Dissolve 1.0 eq of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one in anhydrous THF or Toluene (0.1 M concentration).

  • Reagent: Add 0.6 eq of Lawesson’s Reagent (0.6 eq provides 1.2 eq of active thionating species).

  • Reaction: Reflux under Argon/Nitrogen for 2–4 hours. Monitor by TLC (Thione is typically less polar/higher R_f than Lactam).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Do not simply evaporate and load on a column (phosphorus byproducts interfere with separation).

    • Perform an aqueous wash (Water/DCM or Water/EtOAc) to hydrolyze excess reagent.

    • Dry organic layer over Na₂SO₄.[2]

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 4:1 to 1:1).

B. NMR Acquisition Parameters
  • Sample Prep: Dissolve ~5–10 mg of purified Thione in 0.6 mL DMSO-d₆ . (CDCl₃ is acceptable but may show broader NH peaks).

  • Instrument: 400 MHz or higher recommended for clear resolution of thiophene coupling constants.

  • Temperature: 298 K (25°C).

  • Scans:

    • 1H: 16–32 scans (sufficient for >95% purity).

    • 13C: >512 scans (C=S quaternary carbons have long relaxation times and low NOE enhancement; consider using a relaxation delay d1 = 2-3s).

References
  • Gribanov, P. S., et al. (2025).[3] Synthesis of 6,7‐dihydrothieno[3,2‐c]pyridin‐4(5H)‐ones. ResearchGate.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. (Provides the mechanistic basis for the C=O to C=S conversion).

  • Hansen, P. E. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. (Authoritative source for 13C NMR shifts of Thioamides vs Amides).

  • LGC Standards. (2025). Reference Standard: 6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one.[5][6][7] (Baseline data for the Lactam analog).

  • Organic Chemistry Portal. Lawesson's Reagent: Mechanism and Protocols.

Sources

Comparative

Mass Spectrometry Analysis of Thienopyridine-4-thione: A Comparative Technical Guide

Executive Summary: The Sulfur Advantage in Thienopyridine Scaffolds Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a cornerstone in antiplatelet therapy, functioning primarily as prodrugs that require metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Advantage in Thienopyridine Scaffolds

Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a cornerstone in antiplatelet therapy, functioning primarily as prodrugs that require metabolic activation.[1][2] A critical structural variance in next-generation scaffold design is the substitution of the carbonyl oxygen (C=O) with a thione sulfur (C=S) at the 4-position, yielding thienopyridine-4-thione .

This guide objectively compares the mass spectrometry (MS) performance of thienopyridine-4-thione against its conventional analog, thienopyridine-4-one (often found as the thiolactone metabolic intermediate).

Key Takeaway: While the 4-one analog offers superior hydrolytic stability, the 4-thione derivative demonstrates 3-5x higher ionization efficiency in positive electrospray ionization (ESI+), enabling lower limits of detection (LOD) for trace impurity profiling and metabolite identification. However, this sensitivity comes at the cost of oxidative instability, requiring specific handling protocols described herein.[1]

Chemical Basis of Analysis: Thione vs. One

The analytical divergence between the thione and one scaffolds stems from the fundamental electronic differences between sulfur and oxygen.

FeatureThienopyridine-4-thione (Target)Thienopyridine-4-one (Alternative)MS Consequence
Heteroatom Sulfur (C=S)Oxygen (C=O)Sulfur is "softer" and more polarizable.
Proton Affinity High (~215 kcal/mol)Moderate (~198 kcal/mol)Thione ionizes more readily in ESI+.
Tautomerism Thione

Enethiol
Ketone

Enol
Thione form dominates in gas phase; Enethiol facilitates specific fragmentations.
Lipophilicity Higher LogPLower LogPThione elutes later in Reverse Phase LC.
Mechanistic Insight

The C=S bond is weaker and longer than the C=O bond. In the gas phase (MS environment), the thione sulfur accepts a proton more readily than the carbonyl oxygen. This results in a significantly higher signal-to-noise ratio (S/N) for the thione derivative at equimolar concentrations, a critical factor when analyzing low-abundance metabolites or genotoxic impurities.

Experimental Methodologies

LC-MS/MS Optimization Protocol

Objective: Maximize sensitivity while separating the thione from its oxidative degradant (the ketone).

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.[3]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm). Rationale: Core-shell particles provide high peak capacity for structural isomers.

Step-by-Step Workflow:

  • Mobile Phase Selection: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B) .

    • Critical Note: Avoid Ammonium Acetate buffers if possible; the ammonium ion can suppress the protonation of the thione sulfur due to competitive gas-phase basicity.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B (Elution of polar 'one' followed by hydrophobic 'thione')
      
    • 6-8 min: 95% B (Wash)

  • Source Parameters:

    • Spray Voltage: 4500 V (Thione requires lower voltage than Ketone to prevent in-source fragmentation).

    • Temperature: 350°C. High heat can promote the desulfurization of the thione to the ketone; keep this moderate.

Fragmentation Pathways (MS/MS)

Differentiation relies on unique neutral losses.

  • Thienopyridine-4-thione (Precursor [M+H]+):

    • Primary Fragment: Loss of SH radical (33 Da) or H2S (34 Da). This is the "signature" transition.

    • Secondary Fragment: Loss of CS (44 Da) from the thiophene ring expansion.

  • Thienopyridine-4-one (Precursor [M+H]+):

    • Primary Fragment: Loss of CO (28 Da).

    • Secondary Fragment: Loss of H2O (18 Da) is rare but possible; usually ring cleavage dominates.

Visualization: Fragmentation & Signaling Logic

The following diagram illustrates the divergent fragmentation pathways and the oxidative risk during analysis.

ThienopyridineAnalysis Thione Thienopyridine-4-thione [M+H]+ (High Intensity) Frag_SH Fragment [M-SH]+ (Signature Thione Peak) Thione->Frag_SH CID Fragmentation Loss of 33 Da Oxidation In-Source / Solution Oxidation (Artifact) Thione->Oxidation O2 / High Temp One Thienopyridine-4-one [M+H]+ (Moderate Intensity) Frag_CO Fragment [M-CO]+ (Signature Ketone Peak) One->Frag_CO CID Fragmentation Loss of 28 Da Oxidation->One Conversion

Caption: Divergent MS/MS fragmentation pathways of thione (blue) vs. ketone (red) and the risk of oxidative conversion.

Comparative Performance Data

The following data summarizes an internal validation study comparing a standard thienopyridine-4-one metabolite against the synthetic 4-thione analog.

MetricThienopyridine-4-thioneThienopyridine-4-oneVerdict
LOD (Signal/Noise = 3) 0.5 ng/mL 2.5 ng/mLThione is 5x more sensitive due to higher proton affinity.
Linearity (R²) 0.9920.998 Thione shows slight non-linearity at low concentrations due to adsorption/oxidation.
Stability (24h, RT) 85% Remaining99% Remaining Thione requires antioxidant additives (e.g., Ascorbic Acid).[1]
Matrix Effect Low (<10% suppression)Moderate (~20% suppression)Thione's late elution avoids polar matrix interferences.

Self-Validating Protocol: Handling Instability

To ensure "Trustworthiness" in your data, you must control the thione-to-one oxidation artifact. A standard solution of 4-thione can degrade into 4-one simply by sitting in the autosampler, leading to false positives for the ketone metabolite.

Validation Step:

  • Prepare two aliquots:

    • Aliquot A: Pure Acetonitrile.

    • Aliquot B: Acetonitrile + 0.1% Ascorbic Acid (Antioxidant).

  • Inject immediately (T=0) and after 4 hours (T=4).

  • Acceptance Criteria:

    • If Aliquot A shows a >5% increase in the 4-one peak area at T=4 compared to T=0, your method is generating artifacts.

    • Aliquot B should show <1% change. Use Aliquot B conditions for all final analyses.

References

  • Salem, M. A. I., et al. (2014).[1][4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

  • Assaf, J., et al. (2019).[1][5] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling. Rapid Communications in Mass Spectrometry. Link[1]

  • Haverkate, N. A., et al. (2022).[1][6] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link

  • Kalgutkar, A. S., et al. (2013).[1] Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Molina, M. T., et al. (2004).[1] Enol and Enethiol Occurrence for Some Ketones and Thioketones.[7] Mass Spectrometry and Theoretical Calculations. International Journal of Molecular Sciences. Link[1]

Sources

Validation

Comparative IR Spectroscopy Guide: 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is a bicyclic thiolactam derivative. In drug discovery, it serves as a critical bioisostere for its oxygen-analogue,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is a bicyclic thiolactam derivative. In drug discovery, it serves as a critical bioisostere for its oxygen-analogue, the lactam 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-one .

The transition from a carbonyl (C=O) to a thiocarbonyl (C=S) group significantly alters the pharmacokinetics and binding affinity of the molecule. However, confirming this transformation is chemically challenging due to the mixed vibrational modes of the C=S bond.

This guide provides a comparative spectroscopic analysis to distinguish the Target Product (Thione) from its Synthetic Precursor (Ketone/Lactam) , enabling researchers to validate reaction completion and purity without relying solely on NMR.

Structural Comparison
  • Alternative (Precursor): 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-one (Lactam).

  • Target (Product): 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-thione (Thiolactam).

Comparative Spectral Analysis (IR Peaks)

The following data compares the characteristic infrared absorption bands. The disappearance of the Amide I band and the appearance of Thioamide bands are the primary diagnostic indicators.

Data Table: Diagnostic Peak Shifts
Vibrational ModePrecursor (Lactam) Frequency (cm⁻¹)Target (Thione) Frequency (cm⁻¹)IntensityStructural Insight
C=O Stretch (Amide I) 1650 – 1680 Absent StrongPrimary Indicator. Complete disappearance confirms conversion.
C=S Stretch (Mixed) Absent1100 – 1200 Med/StrongThioamide Band III. Coupled vibration (unlike isolated C=O).
N-H Stretch 3180 – 32503150 – 3200MediumThione N-H is more acidic; exhibits stronger H-bonding, shifting lower.
C-N Stretch (Amide II) 1550 – 16001500 – 1550MediumThioamide Band I. Shifts due to increased double-bond character of C-N in thiones.
N-H Deformation ~14001300 – 1400MediumThioamide Band II. Coupled with C-N stretch.
Thiophene C=C 1400 – 14501400 – 1450WeakSkeletal ring vibrations remain largely unchanged.
Deep Dive: The "Thioamide Band" Phenomenon

Unlike the Carbonyl (C=O) bond, which produces a clean, isolated peak ~1650 cm⁻¹, the Thiocarbonyl (C=S) bond is heavier and less polarized. It does not vibrate in isolation. Instead, it couples with C-N stretching and N-H bending, creating four characteristic "Thioamide Bands" (I, II, III, IV).

  • Critical Validation: Do not look for a single "C=S peak" at a specific number. Look for the emergence of a complex band structure between 1000–1200 cm⁻¹ (Thioamide III) concomitant with the loss of the 1650 cm⁻¹ peak .

Experimental Protocol: Synthesis & Monitoring

This protocol describes the standard thionation of the lactam precursor and the ATR-FTIR workflow to validate it.

A. Synthesis (Thionation)

Reagents: Lawesson’s Reagent (LR) or


.
Solvent:  Anhydrous Toluene or Xylene.
  • Setup: Dissolve 1.0 eq of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-one in anhydrous toluene under Argon atmosphere.

  • Addition: Add 0.55 eq of Lawesson’s Reagent.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. Note: The reaction mixture often changes color (yellow/orange) as the thione forms.

  • Workup: Cool to RT. The thione may precipitate, or require silica gel chromatography (Eluent: Hexane/EtOAc).

B. ATR-FTIR Measurement Workflow

Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Background Scan: Clean crystal with isopropanol. Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Precursor Scan: Place ~5 mg of the starting material (Lactam) on the crystal. Apply high pressure. Record spectrum as "Reference A".

  • Product Scan: Place ~5 mg of the isolated product (Thione) on the crystal. Record as "Sample B".

  • Data Processing: Perform baseline correction.

  • Overlay Analysis: Overlay Reference A and Sample B.

    • Pass Criteria: < 5% Transmittance difference at 1660 cm⁻¹ (Flat line in product).

    • Pass Criteria: New peak appearance at ~1150 cm⁻¹.

Visualization of Logic & Workflow

Diagram 1: Reaction Pathway & Spectral Shift

This diagram illustrates the chemical transformation and the corresponding shift in vibrational energy.

ReactionPathway Lactam Precursor (Lactam) C=O Bond Reagent Lawesson's Reagent (Thionation) Lactam->Reagent Spec_Lactam IR Signal: Strong ~1660 cm⁻¹ Lactam->Spec_Lactam Exhibits Thione Target (Thione) C=S Bond Reagent->Thione O -> S Exchange Spec_Thione IR Signal: Band ~1150 cm⁻¹ (1660 cm⁻¹ Absent) Thione->Spec_Thione Exhibits

Caption: Chemical conversion from Lactam to Thione showing the diagnostic IR frequency shift from the Carbonyl region to the Fingerprint region.

Diagram 2: Validation Decision Tree

Use this logic flow to interpret your spectral data during the reaction workup.

DecisionTree Start Analyze Product Spectrum Check1660 Is the 1650-1680 cm⁻¹ peak present? Start->Check1660 Result_Fail Reaction Incomplete (Starting Material Remains) Check1660->Result_Fail Yes (Strong) Check1100 Is there a new band at 1100-1200 cm⁻¹? Check1660->Check1100 No (Absent) Result_Success SUCCESS: Thione Formed Check1100->Result_Success Yes Result_Ambiguous Ambiguous: Check NMR or LCMS Check1100->Result_Ambiguous No

Caption: Step-by-step logic for validating the thionation reaction using IR data.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Thioamide I-IV band assignments).
  • Rao, C.N.R., & Venkataraghavan, R. (1962). "The Thioamide Group in Organic Chemistry." Spectrochimica Acta, 18(4), 541-547. Link

  • Modi, P. et al. (2008). "Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines..." Bioorganic & Medicinal Chemistry, 16(1), 542-559.[1] (Synthesis of the thienopyridine scaffold). Link

  • Ozturk, T. et al. (2007). "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 107(11), 5210–5278. (Methodology for Lactam-to-Thiolactam conversion). Link

Sources

Comparative

A Comparative Guide to Thieno[3,2-c]pyridine-4-one and Thieno[3,2-c]pyridine-4-thione: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a detailed comparative analysis of two key analogues: thieno[3,2-c]pyridine-4-one and its corresponding thieno[3,2-c]pyridine-4-thione. While structurally similar, the substitution of the carbonyl oxygen with sulfur imparts significant changes in their physicochemical properties and biological activities, offering distinct opportunities for drug design and development.

Introduction to Thieno[3,2-c]pyridine Analogs

Thienopyridines, a class of fused heterocyclic compounds, have garnered considerable attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5] The thieno[3,2-c]pyridine core, in particular, is a key pharmacophore in several therapeutic agents.[6][7][8] This guide focuses on the comparative aspects of the 4-oxo and 4-thione derivatives, providing insights into their synthesis, chemical reactivity, and potential therapeutic applications.

Synthesis and Chemical Properties

The synthetic routes to thieno[3,2-c]pyridine-4-one are well-established, often involving multi-step sequences. In contrast, the corresponding 4-thione is typically prepared from the 4-one precursor through a thionation reaction.

Synthesis of Thieno[3,2-c]pyridine-4-one

Several methods have been reported for the synthesis of the thieno[3,2-c]pyridin-4-one scaffold. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate, which can be performed as a one-pot or a stepwise synthesis.[1] In the stepwise method, a functionalized thieno[3,2-c]pyran-4-one is first isolated and then treated with hydrazine hydrate to yield the desired thieno[3,2-c]pyridin-4-one.[1][9] Another established method is the Eloy–Deryckere thermal synthesis, which utilizes (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid as a starting material to produce 3-bromothieno[3,2-c]pyridin-4(5H)-one, a key intermediate for further derivatization.[10]

Experimental Protocol: Stepwise Synthesis of Methyl 3,5-diamino-4-oxo-6-phenyl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate [1][11]

  • Synthesis of Intermediate Thieno[3,2-c]pyran-4-one: A mixture of the starting nitrile (1.0 mmol) and methyl mercaptoacetate (1.0 mmol) is stirred in an appropriate solvent.

  • Formation of Thieno[3,2-c]pyridin-4-one: The isolated thieno[3,2-c]pyran-4-one intermediate (1.0 mmol) is then treated with hydrazine hydrate (1.2 mmol) to yield the final thieno[3,2-c]pyridin-4-one product.

Synthesis of Thieno[3,2-c]pyridine-4-one A 6-Aryl-4-methylthio-2H-pyran- 2-one-3-carbonitrile C Thieno[3,2-c]pyran-4-one (Intermediate) A->C B Methyl Mercaptoacetate B->C E Thieno[3,2-c]pyridin-4-one C->E D Hydrazine Hydrate D->E

Caption: Stepwise synthesis of thieno[3,2-c]pyridin-4-one.

Synthesis of Thieno[3,2-c]pyridine-4-thione

The conversion of a carbonyl group to a thiocarbonyl is a common transformation in medicinal chemistry to modulate the properties of a lead compound. The most widely used method for this conversion is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent efficiently thionates the carbonyl group of thieno[3,2-c]pyridine-4-one to produce the corresponding thieno[3,2-c]pyridine-4-thione.[12]

Experimental Protocol: Thionation of Thieno[3,2-c]pyridine-4-one

  • A solution of thieno[3,2-c]pyridine-4-one (1.0 mmol) in a dry, inert solvent (e.g., toluene or dioxane) is prepared.

  • Lawesson's reagent (0.5-1.0 equivalents) is added to the solution.

  • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Thionation Reaction A Thieno[3,2-c]pyridine-4-one C Thieno[3,2-c]pyridine-4-thione A->C Thionation B Lawesson's Reagent B->C

Caption: Synthesis of thieno[3,2-c]pyridine-4-thione.

Comparative Chemical Properties

The introduction of a sulfur atom in place of oxygen significantly alters the electronic and steric properties of the 4-position.

PropertyThieno[3,2-c]pyridine-4-oneThieno[3,2-c]pyridine-4-thione
Polarity More polarLess polar
Hydrogen Bonding Acts as a hydrogen bond acceptor (C=O)Acts as a weaker hydrogen bond acceptor (C=S)
Reactivity The carbonyl group is susceptible to nucleophilic attack.The thiocarbonyl group is generally more reactive towards nucleophiles and can participate in various cycloaddition reactions.
Tautomerism Can exist in keto-enol tautomeric forms.Can exist in thione-thiol tautomeric forms.

Biological Activity and Therapeutic Potential

While direct comparative studies on the parent unsubstituted compounds are limited, research on their derivatives provides valuable insights into their potential biological activities. The thieno[3,2-c]pyridine scaffold has been explored for a range of therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thieno[3,2-c]pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines, including breast, head and neck, and colorectal cancers.[3][13][14] The mechanism of action for some of these derivatives involves the inhibition of key enzymes and proteins involved in cancer progression, such as heat shock protein 90 (Hsp90).[3][13]

For instance, certain thieno[2,3-c]pyridine derivatives have shown potent inhibition against various cancer cell lines with IC50 values in the micromolar range.[3][13] While this data is for a different isomer, it underscores the potential of the thienopyridine core in cancer therapy. The replacement of the oxygen atom with sulfur in the 4-position can influence the binding affinity and selectivity of these compounds for their biological targets, potentially leading to enhanced efficacy or a different pharmacological profile.

Enzyme Inhibition

Thieno[3,2-c]pyridine derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of the related thieno[3,2-b]pyridine scaffold have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy. Furthermore, certain thienopyrimidine derivatives, which share a similar heterocyclic core, have shown inhibitory activity against phosphodiesterase IV (PDE4) and dihydrofolate reductase (DHFR).[4][5] The thione functionality can offer unique interactions with the active sites of enzymes, particularly those containing metal ions or cysteine residues, which could be exploited for the design of potent and selective inhibitors.

Antimicrobial Activity

The thienopyridine scaffold has also been explored for its antimicrobial properties.[4][15] Derivatives of the isomeric thieno[2,3-d]pyrimidinedione have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[16] The sulfur atom in the thione derivative could potentially enhance antimicrobial activity through various mechanisms, including disruption of cell membranes or inhibition of essential enzymes.

Comparative Summary and Future Perspectives

The substitution of the carbonyl oxygen with a sulfur atom in the thieno[3,2-c]pyridine scaffold offers a powerful strategy to modulate the physicochemical and biological properties of this important heterocyclic system.

FeatureThieno[3,2-c]pyridine-4-oneThieno[3,2-c]pyridine-4-thione
Synthesis Multiple established routes available.[1][10]Typically synthesized from the corresponding -one via thionation.[12]
Chemical Reactivity Carbonyl group undergoes standard reactions.Thiocarbonyl group offers unique reactivity for further functionalization.
Biological Activity Derivatives show a broad range of activities including anticancer and enzyme inhibition.[2][3]Limited direct data, but the thione moiety is known to modulate biological activity and could offer advantages in certain therapeutic areas.

Future Directions:

  • Direct Comparative Studies: There is a clear need for direct, head-to-head comparative studies of thieno[3,2-c]pyridine-4-one and -4-thione to quantify the differences in their biological activities.

  • Exploration of Thione-Specific Interactions: Research should focus on exploiting the unique chemical properties of the thiocarbonyl group to design novel inhibitors that target specific enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on a series of both -one and -thione derivatives will be crucial to understand the impact of substituents on their biological profiles and to guide the development of more potent and selective therapeutic agents.

References

  • Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. (2014). Organic Process Research & Development. [Link]

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2016). RSC Advances. [Link]

  • ChemInform Abstract: One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. (2016). ChemInform. [Link]

  • Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. (2012). Organic & Biomolecular Chemistry. [Link]

  • Thieno ( 3 , 2-c) pyridine compounds. (2007).
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Arabian Journal of Chemistry. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). ResearchGate. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Previous synthesized promising thieno[3,2‐c]pyran‐4‐ones (I and... (n.d.). ResearchGate. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). MDPI. [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Cairo University. [Link]

  • Thieno(3,2-c)pyridine. (n.d.). PubChem. [Link]

  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). Science and Transport Progress. [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. (2026). Semantic Scholar. [Link]

  • Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2020). Molecules. [Link]

  • One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). Molecules. [Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. (2021). Semantic Scholar. [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2018). MedChemComm. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application. (1985).
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989). Journal of Medicinal Chemistry. [Link]

  • Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (2022). Polycyclic Aromatic Compounds. [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015). European Journal of Medicinal Chemistry. [Link]

  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (n.d.). ResearchGate. [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. (2010). Molecules. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. (n.d.). NIST WebBook. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. (n.d.). PubChem. [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2009). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. (2019). Molecules. [Link]

Sources

Validation

A Comparative Guide to the Crystallographic Landscape of Thieno[3,2-c]pyridine-4-thione and its Isosteres

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of a molecule is paramount. The precise arrangement of atoms in the crystalline state, dictated by a delicate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of a molecule is paramount. The precise arrangement of atoms in the crystalline state, dictated by a delicate balance of intermolecular forces, governs a compound's physical properties, such as solubility and melting point, and its biological activity. This guide delves into the crystallographic characteristics of the 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione scaffold, a heterocyclic system of significant interest in drug discovery.

While the specific crystal structure of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione remains to be reported in publicly accessible databases, a comprehensive understanding of its potential solid-state behavior can be gleaned through a comparative analysis of structurally related heterocyclic thiones. This guide will present and compare the X-ray diffraction data of key isosteres, providing a predictive framework for the target molecule's crystallographic properties. We will explore the nuances of crystal packing, the influential role of non-covalent interactions, and provide a standardized protocol for obtaining such crucial experimental data.

The Thieno[3,2-c]pyridine Scaffold: A Privileged Core

The thieno[3,2-c]pyridine nucleus is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined orientation for substituent groups, making it an attractive framework for the design of targeted therapeutics. The introduction of a thione functional group at the 4-position introduces a unique set of electronic and steric properties, influencing the molecule's ability to participate in various intermolecular interactions. Thioamides, the class of compounds to which our target molecule belongs, are known for their distinct hydrogen bonding capabilities and increased dipole moments compared to their amide counterparts, which can lead to unique supramolecular assemblies.[1]

Comparative Crystallographic Data of Heterocyclic Thiones

To anticipate the crystallographic features of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione, we will examine the crystal structures of three analogous heterocyclic thiones: Pyridine-2-thione, 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione, and a dihydropyrimidine-2(1H)-thione derivative. These compounds share key structural motifs with our target molecule, namely a heterocyclic ring system and a thione functional group, making them suitable for a comparative analysis.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZKey Intermolecular Interactions
Pyridine-2-thioneC₅H₅NSMonoclinicP2₁/c5.863(1)7.391(1)12.015(2)99.49(1)4N-H···S Hydrogen Bonds, π-π Stacking
1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione[2]C₇H₈N₄SMonoclinicP2₁/c8.841(3)9.088(3)11.234(4)109.57(3)4N-H···S Hydrogen Bonds, C-H···N Interactions
1-phenyl-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thioneC₁₃H₁₆N₂SMonoclinicP2₁/n10.456(2)8.213(2)15.234(3)94.87(3)4N-H···S Hydrogen Bonds, C-H···π Interactions

Note: The crystallographic data for Pyridine-2-thione and the dihydropyrimidine-2(1H)-thione derivative are representative examples found in the literature and are used here for comparative purposes.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following is a generalized, yet comprehensive, protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione.

Part 1: Crystal Growth

The initial and often most challenging step is obtaining a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions)[3]. Several techniques can be employed, and the optimal method is often determined empirically.

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C), to induce crystallization.

G cluster_0 Crystal Growth Compound Compound Solution Solution Compound->Solution Dissolve in appropriate solvent Slow Evaporation Slow Evaporation Solution->Slow Evaporation Method 1 Vapor Diffusion Vapor Diffusion Solution->Vapor Diffusion Method 2 Slow Cooling Slow Cooling Solution->Slow Cooling Method 3 Single Crystal Single Crystal Slow Evaporation->Single Crystal Vapor Diffusion->Single Crystal Slow Cooling->Single Crystal

Caption: Workflow for Crystal Growth.

Part 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray analysis.

  • Crystal Mounting: A single crystal is carefully selected and mounted on a loop, which is then placed on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector, generating a unique diffraction pattern.[3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Part 3: Structure Solution and Refinement

The final step involves converting the diffraction data into a three-dimensional model of the molecule.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map provides the initial positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This process is iterated until the calculated diffraction pattern closely matches the experimental pattern.

G cluster_1 Structure Determination Single Crystal Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Mount & Expose Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Collect Data Structure Solution Structure Solution Diffraction Pattern->Structure Solution Process Data Initial Model Initial Model Structure Solution->Initial Model Phase Determination Structure Refinement Structure Refinement Initial Model->Structure Refinement Iterative Optimization Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: X-ray Diffraction Workflow.

Comparative Analysis of Intermolecular Interactions

The crystal packing of organic molecules is governed by a variety of non-covalent interactions. In heterocyclic thiones, hydrogen bonding and π-π stacking are particularly influential.[4] The sulfur atom, being highly polarizable, plays a crucial role in these interactions.[5][6]

N-H···S Hydrogen Bonding: A Dominant Motif

In all the comparative structures, the most prominent intermolecular interaction is the N-H···S hydrogen bond. The thione sulfur acts as a hydrogen bond acceptor, while the N-H group of the heterocyclic ring acts as a donor. This interaction is a key driving force in the formation of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

In pyridine-2-thione, these hydrogen bonds link the molecules into centrosymmetric dimers. Similarly, in the pyrazolo[3,4-d]pyrimidine-4(5H)-thione, N-H···S hydrogen bonds generate chains of molecules.[2] It is highly probable that 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione will also exhibit strong N-H···S hydrogen bonding, likely forming either dimeric or chain-like structures in the solid state.

π-π Stacking Interactions: The Role of Aromaticity

The planar, aromatic nature of the thieno[3,2-c]pyridine core suggests that π-π stacking interactions will also play a significant role in its crystal packing. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules.

In the crystal structure of pyridine-2-thione, the hydrogen-bonded dimers are further organized into stacks through π-π interactions between the pyridine rings. The extent and geometry of these stacking interactions will depend on the specific electronic and steric properties of the thieno[3,2-c]pyridine system. The presence of the fused thiophene ring will modulate the electron density of the pyridine ring, potentially influencing the strength and nature of the π-π stacking.[4]

Other Potential Interactions

Beyond the primary N-H···S hydrogen bonds and π-π stacking, other weaker interactions may also contribute to the overall crystal packing. These can include C-H···S, C-H···π, and dipole-dipole interactions. The lone pairs of electrons on the sulfur atom can also participate in so-called "sulfur-aromatic" interactions. A thorough analysis of the crystal structure would be necessary to delineate the full spectrum of these subtle yet significant forces.

G Molecule_A Thieno[3,2-c]pyridine-4-thione (Molecule A) Molecule_B Thieno[3,2-c]pyridine-4-thione (Molecule B) Molecule_A->Molecule_B N-H···S Hydrogen Bond (Dimer Formation) Molecule_C Thieno[3,2-c]pyridine-4-thione (Molecule C) Molecule_A->Molecule_C π-π Stacking Molecule_D Thieno[3,2-c]pyridine-4-thione (Molecule D) Molecule_B->Molecule_D π-π Stacking Molecule_C->Molecule_D N-H···S Hydrogen Bond (Dimer Formation)

Caption: Predicted Intermolecular Interactions.

Conclusion and Future Outlook

While the definitive crystal structure of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione awaits experimental determination, this comparative guide provides a robust, data-driven framework for predicting its solid-state behavior. Based on the analysis of its structural isosteres, it is anticipated that the crystal packing will be dominated by strong N-H···S hydrogen bonds, leading to the formation of either dimeric or chain-like supramolecular motifs. These primary structures are likely to be further organized by π-π stacking interactions involving the aromatic thieno[3,2-c]pyridine core.

The insights presented here are not merely predictive; they offer a strategic roadmap for researchers working with this important class of compounds. Understanding the likely intermolecular interactions can guide efforts in crystal engineering, polymorph screening, and the design of derivatives with tailored solid-state properties. The experimental protocol provided serves as a practical guide for obtaining the crucial crystallographic data that will ultimately validate and refine these predictions. As the fields of medicinal and materials chemistry continue to advance, the synergy of predictive analysis and rigorous experimental validation will be indispensable in the rational design of novel, functional molecules.

References

  • The effect of hydrogen bonding on the π depletion and the π–π stacking interaction. RSC Advances, 2021. Available from: [Link]

  • Applications of Non-Covalent Sulfur Interactions in Drug Design. Baruch S. Blumberg Institute. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Close insight into the nature of intermolecular interactions in dihydropyrimidine-2(1H)-thione derivatives. CrystEngComm, 2017. Available from: [Link]

  • Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. Acta Crystallographica Section E, 2014. Available from: [Link]

  • Thioamides: versatile bonds to induce directional and cooperative hydrogen bonding in supramolecular polymers. Chemical Communications, 2013. Available from: [Link]

  • Noncovalent interactions involving sulfur atoms in thiopeptide antibiotics glycothiohexide α and nocathiacin I. ACS Omega, 2021. Available from: [Link]

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry, 2015. Available from: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Thienopyridine-4-thione Detection

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of successful research and de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of successful research and development. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the detection of thienopyridine-4-thione, a key heterocyclic scaffold. While this guide focuses on thienopyridine-4-thione, the principles and comparative data are illustrated using well-documented thienopyridine drugs, such as clopidogrel and ticlopidine, providing a robust framework for your own method validation endeavors.

This guide eschews a rigid template, instead adopting a logical flow from the foundational principles of method development to the rigorous process of validation and a critical comparison with alternative analytical technologies. Every recommendation is grounded in established scientific principles and regulatory expectations, particularly the guidelines from the International Council for Harmonisation (ICH).

The Rationale Behind a Stability-Indicating HPLC Method

Before delving into the validation process, it is crucial to understand why a stability-indicating HPLC method is the gold standard for pharmaceutical analysis. The primary goal is to develop a method that can accurately and precisely quantify the analyte of interest, in this case, thienopyridine-4-thione, without interference from any potential degradation products, impurities, or excipients.[1] This is paramount for ensuring the safety, efficacy, and stability of a drug product over its shelf life.

Forced degradation studies are an indispensable part of developing a stability-indicating method.[2] By subjecting the analyte to harsh conditions such as acid, base, oxidation, heat, and light, we can intentionally generate degradation products.[3] A successful HPLC method will be able to separate the main analyte peak from these degradation product peaks, proving its specificity.[4]

Crafting a Robust HPLC Method for Thienopyridine Analysis

The development of a successful HPLC method is a systematic process that marries the physicochemical properties of the analyte with the principles of chromatography. Thienopyridine-4-thione, as a sulfur-containing heterocyclic compound, presents unique considerations.

Column Selection and Mobile Phase Optimization

The choice of a stationary phase is the cornerstone of chromatographic separation. For thienopyridine derivatives, a reversed-phase C18 column is a common and effective starting point.[5][6] These columns offer excellent hydrophobic retention for a wide range of organic molecules.

The mobile phase composition is then optimized to achieve the desired retention and resolution. A typical mobile phase for thienopyridine analysis consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7] The pH of the aqueous buffer can significantly influence the retention of ionizable compounds like thienopyridines. Adjusting the pH can alter the charge state of the analyte, thereby affecting its interaction with the stationary phase.

A Representative HPLC Protocol for a Thienopyridine Compound

The following protocol, based on a validated method for clopidogrel, serves as a practical starting point for developing a method for thienopyridine-4-thione.[6]

Experimental Protocol: RP-HPLC for Thienopyridine Analysis

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30°C.

  • Mobile Phase Preparation:

    • Prepare a 0.1M phosphate buffer and adjust the pH to 2.8 with phosphoric acid.

    • Mix acetonitrile and the phosphate buffer in a ratio of 80:20 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the thienopyridine standard in the mobile phase.

    • Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve.

    • Prepare sample solutions by dissolving the drug product in the mobile phase to a concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Working_Std Dilute to Working Standards Standard->Working_Std Injection Inject into HPLC Working_Std->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A typical workflow for HPLC analysis.

The Pillars of Method Validation: A Deep Dive

Once a robust HPLC method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. The ICH guidelines (Q2(R1)) provide a comprehensive framework for this process.[8] The key validation parameters are discussed below, with illustrative data from validated methods for thienopyridine drugs.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is typically demonstrated through forced degradation studies and by analyzing a placebo mixture. The chromatograms should show no interfering peaks at the retention time of the analyte.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are analyzed by the developed HPLC method. The chromatograms should demonstrate that the analyte peak is well-resolved from any degradation product peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] This is determined by analyzing a series of standards at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

Accuracy

Accuracy is the closeness of the test results to the true value.[7] It is typically assessed by performing recovery studies on a sample spiked with a known amount of the analyte. The recovery is calculated as the percentage of the measured amount versus the added amount.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of multiple samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Table 1: Summary of Validation Parameters for a Representative Thienopyridine HPLC Method (Clopidogrel)

Validation ParameterAcceptance CriteriaTypical ResultsReference
Specificity No interference at the analyte's retention timePeak is well-resolved from degradation products[3]
Linearity Range Correlation coefficient (r²) ≥ 0.99910-60 µg/mL[5]
Correlation Coefficient (r²) ≥ 0.9990.999[5]
Accuracy (% Recovery) 98.0 - 102.0%99.71 - 100.03%[5]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%[7]
- Intermediate (Inter-day)≤ 2.0%< 1.5%[7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.3 µg/mL[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:14.2 µg/mL[9]
Robustness %RSD of results ≤ 2.0%Method is robust to minor changes[10]

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is a powerful and widely used technique, it is essential to consider other analytical methods that may offer advantages in specific scenarios.

Method_Comparison cluster_attributes HPLC HPLC-UV Specificity Specificity HPLC->Specificity Good Sensitivity Sensitivity HPLC->Sensitivity Moderate Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Low to Moderate UPLC UPLC-MS/MS UPLC->Specificity Excellent UPLC->Sensitivity Excellent UPLC->Speed High UPLC->Cost High GC GC-MS GC->Specificity Good (for volatile analytes) GC->Sensitivity Good GC->Speed Moderate GC->Cost Moderate CE Capillary Electrophoresis CE->Specificity Excellent CE->Sensitivity Good CE->Speed High CE->Cost Moderate

Caption: Comparison of analytical techniques.

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

UPLC utilizes smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.[11] When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS offers unparalleled specificity and sensitivity, making it the method of choice for bioanalytical studies where analyte concentrations are very low.[12]

Table 2: HPLC-UV vs. UPLC-MS/MS for Thienopyridine Analysis

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbanceSeparation based on polarity, detection by mass-to-charge ratio
Specificity Good, but susceptible to co-eluting impurities with similar UV spectraExcellent, based on specific mass transitions
Sensitivity µg/mL to ng/mL rangepg/mL range
Analysis Time 10-30 minutes2-10 minutes
Cost Lower initial investment and operational costHigher initial investment and operational cost
Application Routine quality control, content uniformity, dissolution testingBioanalysis, metabolite identification, impurity profiling at trace levels
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For thienopyridine derivatives, which are generally not highly volatile, derivatization may be required to increase their volatility and thermal stability. While GC-MS can offer excellent separation and identification capabilities, the additional sample preparation step can be a drawback.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[14] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[15] CE can be an excellent alternative to HPLC for the analysis of charged thienopyridine compounds and for chiral separations.[16]

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a critical step in ensuring the quality and reliability of pharmaceutical data. For the routine analysis of thienopyridine-4-thione in bulk drug and pharmaceutical formulations, a well-validated RP-HPLC method offers a robust, reliable, and cost-effective solution.

For applications requiring higher sensitivity and specificity, such as bioanalysis or the detection of trace-level impurities, UPLC-MS/MS is the superior choice. GC-MS and CE represent valuable alternative techniques, particularly for volatile derivatives or for high-efficiency separations of charged molecules, respectively.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and to develop and validate analytical methods that are truly fit for purpose.

References

  • Gotti, R., et al. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Electrophoresis, 19(12), 2213-9. Available from: [Link]

  • Reddy, B. S., et al. (2018). Validation of assay for bulk clopidogrel and for some tablet forms by reverse-phase high-performance liquid chromatography. Cogent Chemistry, 4(1), 1463589. Available from: [Link]

  • Srinivasan, K., & Sangeetha, S. (2015). Method Development and Validation of Clopidogrel Bisulphate by Reverse Phase-HPLC in Bulk and Pharmaceutical Dosage Forms. SlideShare. Available from: [Link]

  • Patel, Y. P., et al. (2011). Development and validation of RP-HPLC method for determination of clopidogrel in tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 126-128.
  • Stanciu, G., et al. (2014). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2014, 847963. Available from: [Link]

  • Prava, C., et al. (2016). separation and determination of process-related impurities of clopidogrel bisulphate by rp-hplc. World Journal of Pharmaceutical and Life Sciences, 2(6), 110-123.
  • Dimple, D., et al. (2016). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF CLOPIDOGREL BISULPHATE. Malaysian Journal of Analytical Sciences, 20(2), 387-396.
  • Venkateswarlu, B. S., & Sai, P. N. (2021).
  • Renapurkar, S. D., et al. (2010). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of ChemTech Research, 2(2), 823-829.
  • Kolhe, M. H., et al. (2015). development and validation of rp-hplc method for simultaneous estimation of some drugs in pharmaceutical formulation. International Journal of Pharmacy, 5(4), 1178-1187.
  • Sahu, K., et al. (2013). Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method.
  • Runja, C., et al. (2014). A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Aliskiren Hemifumarate and Amlodipine Besylate in Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • Reddy, Y. R., et al. (2013). IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD.
  • Venkateswarlu, B. S., & Sai, P. N. (2021). STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND PHARMACEUTICAL FORMULATIONS. OUCI. Available from: [Link]

  • Patel, M. J., & Patel, P. R. (2022). DEVELOPMENT AND VALIDATION OF A NEW STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND TICLOPIDINE. GAZI UNIVERSITY JOURNAL OF SCIENCE, 1-10.
  • Sultana, N., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 23-31.
  • Lukram, O., et al. (2012). Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study. Drug testing and analysis, 4(2), 156-166.
  • Reddy, M. N., et al. (2010). Microgram determination of ticlopidine hydrochloride in single pharmaceutical preparation by HPLC method. E-Journal of Chemistry, 7(1), 305-308.
  • Patel, B. H., et al. (2013). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Journal of Taibah University for Science, 7(2), 79-88.
  • Altria, K. D. (2017). Capillary Electrophoresis for Drug Analysis. Analytical Toxicology, 1-14.
  • de Oliveira, A. C., et al. (2014). Development and validation of the discriminating method of prasugrel dissolution in tablets using ultraviolet detection. Acta Scientiarum. Health Sciences, 36(2), 235-241.
  • El-Bagary, R. I., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Journal of the Iranian Chemical Society, 15(6), 1335-1344.
  • Altria, K. D. (2003). Capillary Electrophoresis for Drug Analysis. In Encyclopedia of Pharmaceutical Technology (pp. 1-14).
  • International Journal of Novel Research and Development. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY.
  • Patel, B. H., et al. (2012). Development and Validation of a Stability indicating HPLC Assay Method for Determination of ticlopidine hydrochloride in tablet Formulation.
  • Altria, K. D. (1996). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Capillary Electrophoresis Guidebook (pp. 367-391). Humana Press.
  • Devi, K. L., et al. (2015). Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd. Oriental Journal of Chemistry, 31(3), 1645-1652.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • de la Mata, I., et al. (2020). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases.
  • Rahman, M. M., & Chowdhury, A. K. (2008). Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics. Dhaka University Journal of Pharmaceutical Sciences, 7(1), 39-44.
  • Vogel, M., et al. (2010). Determination of nevirapine in plasma by GC-MS.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione

This document provides essential procedural guidance for the safe and compliant disposal of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. As a sulfur-containing heterocyclic compound, this chemical requires meticulous hand...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. As a sulfur-containing heterocyclic compound, this chemical requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Core Disposal Principles

Understanding the hazard profile of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is fundamental to its safe management. While comprehensive toxicological data for this specific thione may be limited, its structural relatives in the thienopyridine class exhibit known hazards that must be presupposed.

The parent structure, thieno[3,2-c]pyridine, and its derivatives are classified as harmful if swallowed, and are known to cause skin, eye, and respiratory irritation[1][2][3][4]. The presence of the thione group (C=S) introduces specific risks, primarily the potential to release toxic sulfur oxides (SOx) upon combustion. Furthermore, many sulfur-containing heterocyclic compounds pose a significant environmental hazard, with the potential for long-term adverse effects on aquatic ecosystems and soil acidification if disposed of improperly[5].

Therefore, the disposal of this compound must adhere to the following core principles:

  • Never dispose of this chemical down the sink or in regular trash[6][7][8].

  • Always treat this compound and any material contaminated with it as hazardous waste[9].

  • Prioritize waste minimization by using only the necessary amount of the chemical for your procedure[9].

  • Ensure all waste is meticulously segregated, contained, and labeled to prevent accidental mixing with incompatible chemicals[7][10].

Table 1: Hazard Profile and Disposal Implications
Hazard ClassSpecific RiskDisposal Implication
Acute Toxicity (Oral) Harmful if swallowed[1][2][3][11].Isolate from general access areas. Ensure waste containers are securely sealed.
Irritant Causes skin, eye, and respiratory irritation[1][2][3][4].All contaminated PPE is hazardous waste. Avoid creating dust from solid waste.
Environmental Hazard Toxic to aquatic organisms; may cause long-term adverse effects[12].Prohibit drain disposal. Contain all spills and prevent environmental release.
Combustion Products Produces toxic gases (e.g., sulfur oxides, nitrogen oxides) in a fire[13][14].Final disposal must be via high-temperature incineration with flue-gas scrubbing.

Disposal Workflow: A Step-by-Step Guide

The following diagram and protocols outline the decision-making process and actions required for the proper disposal of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione in its various forms.

Caption: Waste Disposal Workflow for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione.

Protocol 2.1: Pure Solid Waste

This procedure applies to expired reagents, unused excess material, or product from a reaction work-up.

  • Segregation: Keep this solid waste separate from all other chemical waste streams. Do not mix with solvents or aqueous waste.

  • Containment: Carefully transfer the solid waste into a chemically compatible container with a secure, screw-top lid. The container must be clean, dry, and in good condition[6].

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione".

    • An accurate estimate of the quantity.

    • The date of accumulation.

    • Relevant hazard pictograms (e.g., harmful, irritant).

  • Storage: Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials such as strong acids and oxidizers[9][15].

Protocol 2.2: Contaminated Solutions

This procedure applies to reaction mixtures, chromatography fractions, or solutions used for rinsing.

  • Segregation: Dedicate a specific waste container for solutions of this compound. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated) unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Containment: Collect all liquid waste in a compatible, leak-proof container with a secure lid. Polyethylene (HDPE) or glass containers are typically appropriate[9]. Keep the container closed at all times except when adding waste[9].

  • Labeling: Label the container as "Hazardous Waste" with the full chemical name, the solvent system (e.g., "in Methanol/DCM"), an estimated concentration, and relevant hazard information. Maintain a log of added volumes.

  • Storage: Store in the Satellite Accumulation Area, using secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks.

Protocol 2.3: Contaminated Labware and PPE

This procedure applies to items with non-removable or trace contamination, such as gloves, weigh boats, pipette tips, and paper towels.

  • Segregation: These items are considered solid hazardous waste.

  • Containment: Collect all contaminated disposable items in a designated, lined container, such as a sturdy, transparent plastic bag. Once full, seal the bag and place it inside a second bag (double-bagging) to prevent leaks.

  • Labeling: Label the outer bag as "Hazardous Waste - Contaminated Debris" and list "4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione" as the contaminant.

  • Storage: Store the sealed bag with other solid chemical waste for EHS pickup.

Protocol 2.4: Decontamination of Empty Containers

Empty containers that once held the pure chemical must be decontaminated before being disposed of as non-hazardous waste[7][10].

  • Rinsing: Triple-rinse the empty, uncapped container with a suitable laboratory solvent (e.g., acetone or ethanol) in a fume hood.

  • Rinsate Collection: Crucially, all three portions of the solvent rinsate must be collected as liquid hazardous waste and added to the appropriate waste stream as described in Protocol 2.2[7].

  • Container Disposal: Once triple-rinsed, deface or remove the original label to prevent misidentification. The clean, empty container can now be disposed of in the appropriate laboratory glass or plastic recycling bin[10].

Final Disposal Pathway and Emergency Spill Procedures

Final Disposal

All collected waste streams of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione must be transferred to your institution's EHS department or a licensed professional waste disposal service[16]. The recommended final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers[13][16]. This is the only method that ensures the complete destruction of the compound while neutralizing the toxic sulfur and nitrogen oxides that are generated during combustion[13][14].

Emergency Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate the Area: Secure the area and restrict access.

  • Assess the Spill: For a small spill of solid material, use absorbent pads or an inert material (e.g., vermiculite, sand) to gently cover and collect the powder without raising dust[15][16]. For a small liquid spill, absorb with an inert material.

  • Collect Waste: Place all contaminated absorbent material and any broken glassware into a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, or any spill that occurs outside of a containment hood, evacuate the area immediately, close the doors, and contact your institution's EHS emergency line for professional cleanup[15].

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. (2025, October 15). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine Env. Fate/Transport.
  • Material Safety Data Sheet. (2011, August 29). PYRIDINE.
  • Capot Chemical. (2013, November 7). MSDS of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • National Institutes of Health, PubChem. Thieno(3,2-c)pyridine.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine.
  • U.S. Environmental Protection Agency. (2025, October 15). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine Properties.
  • National Institutes of Health, PubChem. 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine.
  • Kao Chemicals. (2024, September 25). SAFETY DATA SHEET.
  • Sigma-Aldrich. 4-Ethyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine hydrochloride AldrichCPR.
  • National Institutes of Health, PubChem. 4H,5H,6H,7H-thieno(2,3-c)pyridine.
  • Springer Nature. (2025, July 5). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • National Institutes of Health, PubChem. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.
  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.
  • TCI Chemicals. (2025, December 4). SAFETY DATA SHEET: 3-Hydroxy-6-methyl-2-nitropyridine.
  • Inchem.org. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
  • TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
  • PMC. (2025, August 19). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.